molecular formula C35H32N4O8 B13149562 Fmoc-Alg(Z)2-OH

Fmoc-Alg(Z)2-OH

Cat. No.: B13149562
M. Wt: 636.6 g/mol
InChI Key: XCMJTCOTFNNPLQ-PMERELPUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-Alg(Z)2-OH is a specially designed, protected amino acid building block critical for solid-phase peptide synthesis (SPPS). Its structure features the acid-labile 9-fluorenylmethoxycarbonyl (Fmoc) group protecting the alpha-amino function, which allows for orthogonal deprotection under mild basic conditions. The side chain is further protected with benzyloxycarbonyl (Z) groups, ensuring stability during the iterative coupling and deprotection cycles of Fmoc-SPPS. This reagent is essential for the incorporation of a modified arginine analogue into growing peptide chains, enabling researchers to explore complex peptide structures for various applications. Its primary research value lies in drug discovery and development, where it can be used to create peptide-based therapeutics with enhanced stability or specific biological activities. The protected nature of the compound prevents unwanted side reactions, facilitating the synthesis of high-purity, complex peptides for biochemical and pharmacological research. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Strictly not for human use.

Properties

Molecular Formula

C35H32N4O8

Molecular Weight

636.6 g/mol

IUPAC Name

(2S)-3-[bis(phenylmethoxycarbonylamino)methylideneamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C35H32N4O8/c40-31(41)30(37-33(42)47-22-29-27-17-9-7-15-25(27)26-16-8-10-18-28(26)29)19-36-32(38-34(43)45-20-23-11-3-1-4-12-23)39-35(44)46-21-24-13-5-2-6-14-24/h1-18,29-30H,19-22H2,(H,37,42)(H,40,41)(H2,36,38,39,43,44)/t30-/m0/s1

InChI Key

XCMJTCOTFNNPLQ-PMERELPUSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)NC(=NC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)NC(=O)OCC5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(=NCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)NC(=O)OCC5=CC=CC=C5

Origin of Product

United States
Foundational & Exploratory

Unraveling the Enigma of CAS 2044703-23-1: A Case of Undisclosed Identity

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the vast landscape of chemical information, the Chemical Abstracts Service (CAS) Registry Number serves as a unique and unambiguous identifier for chemical substances. However, a comprehensive search for CAS 2044703-23-1 across multiple public chemical databases and scientific literature repositories has yielded no specific compound. This indicates that the compound associated with this CAS number is not publicly disclosed at this time.

This guide will, therefore, address the nature of CAS numbers, the potential reasons for the absence of public information for a specific identifier, and the logical next steps for researchers seeking to identify the compound and its fundamental properties, such as molecular weight and exact mass.

The Role and Limitations of CAS Registry Numbers

A CAS Registry Number is assigned to a substance when it enters the CAS REGISTRY database. This number, a unique numerical identifier, contains no inherent chemical information. Its sole purpose is to provide an unmistakable link to a specific substance, eliminating the ambiguity of chemical nomenclature.

While the CAS REGISTRY is the most comprehensive database of disclosed chemical substance information, the absence of a compound in publicly searchable databases can occur for several reasons:

  • Novelty: The substance may be a very new discovery that has been assigned a CAS number but has not yet been disclosed in publications or patents.

  • Confidentiality: The substance may be part of a proprietary research and development program, and its identity is being kept as a trade secret.

  • Data Entry Lag: There can be a delay between the assignment of a CAS number and its appearance in publicly accessible databases.

  • Typographical Error: It is also possible that the provided CAS number contains a typographical error.

Navigating the Information Void: A Step-by-Step Investigative Workflow

Given the lack of public data for CAS 2044703-23-1 , a direct determination of its molecular weight and exact mass is not possible. The following workflow is recommended for researchers and professionals to potentially identify the compound .

investigative_workflow start Start: CAS 2044703-23-1 verify_cas Step 1: Verify CAS Number - Check for typos - Confirm formatting start->verify_cas source_doc Step 2: Consult Source Document - Patent - Publication - Internal report verify_cas->source_doc If correct contact_source Step 3: Contact Originator - Corresponding author - Inventor - Supplier source_doc->contact_source If no structure info_found Information Found: - Chemical Name - Structure source_doc->info_found If structure found proprietary_db Step 4: Search Proprietary Databases - SciFinder - Reaxys contact_source->proprietary_db If unresponsive contact_source->info_found If info provided no_info Conclusion: Information is likely confidential or internal proprietary_db->no_info If not found proprietary_db->info_found If found calculate_mw Calculate: - Molecular Weight - Exact Mass info_found->calculate_mw

Caption: Investigative workflow for an unidentifiable CAS number.

Experimental Protocols
  • Verification of the CAS Number:

    • Objective: To rule out the possibility of a simple data entry error.

    • Procedure:

      • Double-check the digits and hyphens of the CAS number: 2044703-23-1.

      • Confirm the source from which the CAS number was obtained. If it was transcribed, refer back to the original document.

  • Consultation of the Source Document:

    • Objective: To locate the chemical name, structure, or formula associated with the CAS number within its original context.

    • Procedure:

      • Identify the document (e.g., patent, journal article, internal report, supplier datasheet) where the CAS number was first encountered.

      • Thoroughly search the document for any mention of the chemical's identity, often found in the experimental, examples, or claims sections.

  • Direct Inquiry with the Originator:

    • Objective: To obtain information directly from the individuals or organization that generated the data.

    • Procedure:

      • If from a publication, contact the corresponding author.

      • If from a patent, the inventors or the assignee may be a point of contact.

      • If from a commercial source, contact the supplier's technical support.

  • Searching Proprietary and Specialized Databases:

    • Objective: To access information that may not be available in free public databases.

    • Procedure:

      • Utilize subscription-based services such as SciFinder-n® (produced by the Chemical Abstracts Service) or Reaxys®. These databases often contain more extensive and up-to-date information, including proprietary compounds from commercial suppliers.

Conclusion

Without the chemical identity of CAS 2044703-23-1 , the determination of its molecular weight and exact mass is impossible. The investigative workflow outlined above provides a systematic approach for researchers and drug development professionals to potentially uncover the identity of this compound. The absence of this CAS number from public databases strongly suggests that the information is either very new, confidential, or was cited with a typographical error. Diligent verification of the number and consultation with the original source are the most critical next steps in this scientific inquiry.

References

As no specific compound could be identified for CAS 2044703-23-1, a traditional reference list of scientific publications or database entries cannot be compiled. The primary authoritative source for CAS numbers is the Chemical Abstracts Service.

  • CAS (Chemical Abstracts Service) . A division of the American Chemical Society. [Link]

The Strategic Role of bis-Z Protection in Fmoc-Alg(Z)2-OH: A Technical Guide for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of peptides containing arginine lower homologues presents unique kinetic and thermodynamic challenges. Fmoc-Alg(Z)2-OH —chemically defined as (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-((3,7-dioxo-1,9-diphenyl-2,8-dioxa-4,6-diazanonan-5-ylidene)amino)propanoic acid[1]—is a specialized building block where "Alg" (also abbreviated as Agp) denotes L-2-amino-3-guanidinopropionic acid[2][3].

Because the guanidino group in Alg is separated from the alpha-carbon by only a single methylene unit, it is highly susceptible to intramolecular side reactions during carboxyl activation. This whitepaper explores the mechanistic causality behind the necessity of bis-benzyloxycarbonyl (bis-Z) protection, detailing its structural rationale, orthogonality in Solid-Phase Peptide Synthesis (SPPS), and step-by-step experimental methodologies.

Structural & Mechanistic Rationale: The Kinetics of Lactam Formation

To understand the role of bis-Z protection, one must analyze the spatial geometry of the Alg side chain compared to standard Arginine (Arg). Arginine possesses a three-carbon aliphatic spacer, making its intramolecular cyclization into a 7-membered lactam kinetically slow. In contrast, Alg possesses a one-carbon spacer.

The Threat of Intramolecular Cyclization

During the activation of the alpha-carboxyl group (e.g., forming an O-acylisourea intermediate via DIC), an unprotected or insufficiently protected guanidino group in Alg will rapidly attack the electrophilic carbonyl carbon. This nucleophilic attack forms a stable 5-membered lactam (a 2-iminoimidazolidine-4-carboxylic acid derivative)[4]. This side reaction acts as a dead-end pathway, irreversibly consuming the amino acid and halting peptide elongation.

The bis-Z Solution

The bis-Z (Nω,Nω'-bis-benzyloxycarbonyl) protecting strategy solves this kinetic problem through two synergistic mechanisms[5]:

  • Electronic Shielding (Deactivation): The two strongly electron-withdrawing benzyloxycarbonyl groups delocalize the lone pair electrons of the guanidino nitrogens, drastically reducing their nucleophilicity.

  • Steric Hindrance: The bulky phenyl rings of the Z groups physically occlude the spatial trajectory required for the guanidino nitrogen to approach the activated alpha-carbonyl, completely suppressing the 5-membered ring formation.

G A Alg-OH (Unprotected Guanidino) B Carboxyl Activation (DIC/Oxyma) A->B C Activated Ester Intermediate B->C D Intramolecular Attack (Nucleophilic Guanidino) C->D Fast Kinetics (n=1 spacer) E 5-Membered Lactam (Dead End Pathway) D->E F Fmoc-Alg(Z)2-OH (bis-Z Protected) G Carboxyl Activation (DIC/Oxyma) F->G H Activated Ester (Stable to Cyclization) G->H I Intermolecular Attack (Resin-bound Amine) H->I Steric & Electronic Shielding J Successful Peptide Bond I->J

Caption: Mechanistic pathways of Alg activation: Lactam formation vs. successful peptide coupling.

Orthogonality and Cleavage Strategy

In standard Fmoc-SPPS, side-chain protecting groups (like Pbf for Arginine) are typically removed by concentrated Trifluoroacetic Acid (TFA) during global cleavage. However, the bis-Z protection strategy introduces a different dimension of orthogonality[5][6].

The Z group is highly stable to both the basic conditions used for Fmoc removal (20% piperidine) and the standard acidic conditions used for global cleavage (95% TFA)[5].

Strategic Advantages of this Orthogonality:

  • Post-Cleavage Modification: Peptides can be cleaved from the resin with the Alg guanidino group still fully protected. This is highly advantageous for fragment condensation or selective cyclization strategies where a free, highly basic guanidino group would cause solubility issues or side reactions.

  • Two-Stage Deprotection: The removal of the bis-Z groups requires orthogonal conditions, typically strong acids (e.g., HF, TMSBr) or catalytic hydrogenation (H2, Pd/C)[5].

Quantitative Comparison of Guanidino Protecting Groups
Amino AcidSide-Chain SpacerLactam Ring SizePreferred ProtectionCleavage Condition
Arginine (Arg) 3 carbons7-memberedPbf, Pmc95% TFA
Homoarginine (hArg) 4 carbons8-memberedPbf, bis-Boc95% TFA
Agb 2 carbons6-memberedbis-Boc, bis-ZTFA (Boc), HF/H2 (Z)
Alg / Agp 1 carbon5-memberedbis-Z, bis-BocHF/H2 (Z), TFA (Boc)

Experimental Protocols: Coupling and Deprotection

To ensure a self-validating system, the following protocol outlines the integration of Fmoc-Alg(Z)2-OH into an automated or manual SPPS workflow, followed by a two-stage deprotection sequence.

Phase 1: Coupling Fmoc-Alg(Z)2-OH

Because the bis-Z group adds significant steric bulk, highly efficient coupling reagents are required to drive the reaction to completion.

  • Resin Preparation: Swell the peptide-resin (e.g., Rink Amide AM resin) in N,N-Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Removal: Treat the resin with 20% piperidine in DMF for 2 × 10 minutes. Wash thoroughly with DMF (5 × 1 minute).

  • Activation: In a separate vial, dissolve 3.0 equivalents of Fmoc-Alg(Z)2-OH and 3.0 equivalents of OxymaPure in DMF. Add 3.0 equivalents of N,N'-Diisopropylcarbodiimide (DIC). Stir for 3 minutes to pre-activate.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 2 hours.

  • Validation: Perform a Kaiser test. A yellow/colorless result indicates complete coupling. If blue, repeat the coupling step using a different reagent system (e.g., HATU/DIPEA).

Phase 2: Global Cleavage and Z-Group Removal
  • Global Cleavage (TFA): Treat the resin with a cleavage cocktail of 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% H2O for 2 hours.

  • Precipitation: Filter the cleavage solution into cold diethyl ether to precipitate the peptide. Note: At this stage, the Alg residue retains its bis-Z protection.

  • Z-Group Deprotection (Catalytic Hydrogenation):

    • Dissolve the crude protected peptide in Methanol/Acetic Acid (9:1 v/v).

    • Add 10% Palladium on Carbon (Pd/C) catalyst (approx. 10% w/w relative to the peptide).

    • Purge the reaction vessel with Nitrogen, then introduce Hydrogen gas (1 atm via balloon).

    • Stir vigorously for 4-12 hours, monitoring completion via LC-MS.

    • Filter through Celite to remove the catalyst, concentrate under reduced pressure, and purify via RP-HPLC.

Workflow Step1 1. Resin Preparation Swell in DMF Step2 2. Fmoc Deprotection 20% Piperidine/DMF Step1->Step2 Step3 3. Coupling Fmoc-Alg(Z)2-OH DIC/Oxyma (3 eq) Step2->Step3 Step4 4. Validation Kaiser Test Step3->Step4 Step5 5. Global Cleavage 95% TFA (Z-groups retained) Step4->Step5 Step6 6. Z-Group Removal Catalytic Hydrogenation (H2, Pd/C) Step5->Step6

Caption: Step-by-step Fmoc SPPS workflow utilizing Fmoc-Alg(Z)2-OH and two-stage deprotection.

Conclusion

The utilization of Fmoc-Alg(Z)2-OH is a masterclass in synthetic strategy. By deploying the massive steric and electronic shielding of bis-benzyloxycarbonyl groups, chemists can completely bypass the rapid 5-membered lactam formation that plagues arginine lower homologues. Furthermore, the orthogonality of the Z group to standard TFA cleavage opens up advanced synthetic avenues for post-cleavage modifications, making Fmoc-Alg(Z)2-OH an indispensable tool in modern medicinal chemistry and drug development.

References

  • NextSDS. Fmoc-Alg(Z)2-OH — Chemical Substance Information. Retrieved from[Link]

  • Next Peptide. 2044703-23-1 | Fmoc-Alg(Z)2-OH. Retrieved from[Link]

  • Google Patents. CA2862038C - Peptidomimetic macrocycles.
  • Google Patents. CA3139103A1 - Peptidomimetic agents, synthesis and uses thereof.

Sources

Storage conditions and thermal stability of Fmoc-Alg(Z)2-OH

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Storage, Handling, and Thermal Stability of Fmoc-Arg(Z)₂-OH A Senior Application Scientist's Field-Proven Perspective

Abstract

This technical guide provides a comprehensive analysis of the optimal storage conditions and thermal stability profile for Nα-Fmoc-Nδ,Nω-bis(benzyloxycarbonyl)-L-arginine, commonly abbreviated as Fmoc-Arg(Z)₂-OH. Intended for researchers, chemists, and professionals in peptide synthesis and drug development, this document synthesizes established principles of peptide chemistry with practical, field-proven insights. We will explore the distinct stabilities of the Nα-Fmoc and the side-chain benzyloxycarbonyl (Z) protecting groups, delineate potential degradation pathways, and provide robust, self-validating experimental protocols for in-house stability assessment. All recommendations are grounded in authoritative sources to ensure scientific integrity and support the successful application of this critical reagent in solid-phase peptide synthesis (SPPS).

Note on Nomenclature: The user query specified "Fmoc-Alg(Z)₂-OH". As "Alg" is not a standard amino acid designation, and given the "(Z)₂" protecting group scheme, this guide will proceed under the well-supported assumption that the intended compound is Fmoc-Arg(Z)₂-OH, a commercially available and widely used derivative of arginine.

Introduction: The Critical Role of Arginine Protection in Peptide Synthesis

The synthesis of complex peptides is a meticulous process where the stability and purity of each building block are paramount. Fmoc-Arg(Z)₂-OH is a specialized derivative of L-arginine designed for use in Fmoc-based solid-phase peptide synthesis (SPPS). The arginine side chain, with its highly basic guanidinium group, is notoriously problematic and can lead to side reactions if not adequately protected.

The strategy employed in Fmoc-Arg(Z)₂-OH involves two key protecting groups:

  • Nα-Fmoc (9-fluorenylmethoxycarbonyl): This group protects the alpha-amine of the amino acid. Its primary advantage is its lability to basic conditions (e.g., piperidine), while remaining stable to the acidic conditions used for final peptide cleavage from the resin.[][2] This orthogonality is the foundation of Fmoc-SPPS.[3]

  • Side-Chain Z₂ (dibenzyloxycarbonyl): The two Z groups protect the guanidinium function of the arginine side chain. The benzyloxycarbonyl group is stable to the basic conditions used for Fmoc removal but is readily cleaved under conditions of hydrogenolysis or by strong acids, ensuring it remains in place until the final deprotection step.[2]

Understanding the distinct chemical stabilities of these groups is essential for proper storage, handling, and application, as premature degradation can compromise the entire synthesis.

Physicochemical Properties

A summary of the key properties of Fmoc-Arg(Z)₂-OH provides a foundational reference for its handling and use.

PropertyValueSource
Chemical Name N²-(((9H-Fluoren-9-yl)methoxy)carbonyl)-Nδ,Nω-bis((benzyloxy)carbonyl)-L-arginine[4]
Molecular Formula C₃₇H₃₆N₄O₈Derived from Structure
Molecular Weight 664.72 g/mol [4]
Appearance White to off-white solid[5][6] (Typical for Fmoc-AAs)
CAS Number 1094617-45-4[4]

Optimal Storage and Handling Protocols

The long-term stability of Fmoc-amino acids, including Fmoc-Arg(Z)₂-OH, is critically dependent on mitigating exposure to three primary degradation factors: moisture, heat, and light.

Recommended Storage Conditions

Adherence to proper storage temperature and conditions is the first line of defense against chemical degradation.

ConditionRecommendationRationale & Causality
Long-Term Storage (>1 Month) -20°C in a tightly sealed container. Some suppliers also indicate storage in a freezer is sufficient.[4][5][6]Low temperatures significantly slow down potential degradation reactions, including hydrolysis from trace moisture and slow thermal decomposition. A tightly sealed container is crucial to prevent moisture ingress.
Short-Term Storage (<1 Month) 2-8°C (refrigerated) is acceptable. Temporary storage at ambient temperature during shipping or benchtop use is generally fine for a few days.[7][8]While more permissive, refrigeration is still preferred over room temperature to minimize any potential degradation, especially in labs with temperature fluctuations.
Atmosphere Store under an inert atmosphere (Argon or Nitrogen). For amino acid derivatives prone to oxidation, purging the container with an inert gas displaces oxygen and moisture, further preserving the compound's integrity.[9]
Light Store in an opaque or amber vial away from direct light. The fluorenyl moiety of the Fmoc group, while useful for UV monitoring, can be susceptible to photodegradation over long periods.
Critical Handling Procedures: A Self-Validating System

Proper handling is as crucial as storage. The following steps prevent the introduction of contaminants that can accelerate degradation.

  • Temperature Equilibration: Before opening a refrigerated or frozen vial of Fmoc-Arg(Z)₂-OH, always allow the container to warm to ambient room temperature in a desiccator. [7]

    • Causality: This is the most critical step to prevent atmospheric moisture from condensing onto the cold powder. Water is a reactant in the hydrolysis of both the ester linkages in the Z-groups and the carbamate of the Fmoc group.

  • Inert Gas Purge: After dispensing the required amount of the amino acid, gently purge the vial's headspace with dry nitrogen or argon before tightly resealing.[9]

    • Causality: This displaces ambient air, reducing the partial pressure of both oxygen and water vapor, thereby protecting the remaining material.

  • Use of Fresh Solvents: When preparing solutions for coupling, always use high-purity, amine-free solvents (e.g., DMF).

    • Causality: Residual amines in solvents like DMF can cause premature cleavage of the base-labile Fmoc group, reducing the efficiency of the subsequent coupling step.

Thermal Stability Profile and Degradation Pathways

The thermal stability of Fmoc-Arg(Z)₂-OH is a function of its constituent protecting groups and the core amino acid structure. Degradation is typically not a concern at ambient temperatures but becomes relevant under stressed or improper reaction conditions.

Potential Degradation Pathways

Several chemical transformations can occur if the compound is exposed to excessive heat or incompatible chemical environments.

cluster_0 Degradation Stressors cluster_1 Degradation Products Fmoc_Arg Fmoc-Arg(Z)₂-OH Deprotected_Amine H-Arg(Z)₂-OH (Premature Fmoc Cleavage) Fmoc_Arg->Deprotected_Amine Hydrolyzed_Z Fmoc-Arg(Z)(OH)-OH (Side-chain Hydrolysis) Fmoc_Arg->Hydrolyzed_Z Base Base (e.g., Piperidine, Trace Amines) Base->Deprotected_Amine β-Elimination Heat High Heat (>100°C) Heat->Deprotected_Amine Thermal Cleavage Moisture Moisture/H₂O Moisture->Hydrolyzed_Z Hydrolysis DBF_Adduct Dibenzofulvene Adducts Deprotected_Amine->DBF_Adduct Side Reaction

Caption: Potential Degradation Pathways for Fmoc-Arg(Z)₂-OH.

  • Premature Fmoc-Group Cleavage: The Fmoc group is designed to be removed by a β-elimination mechanism in the presence of a base.[2] However, studies have shown that thermal cleavage can occur at elevated temperatures (e.g., 120°C) even without a base, particularly in polar aprotic solvents like DMF or DMSO.[10][11] This would lead to the unintended formation of H-Arg(Z)₂-OH.

  • Hydrolysis: The presence of moisture, especially when combined with heat, can lead to the hydrolysis of the benzyloxycarbonyl groups on the side chain. This would compromise the protection of the guanidinium group, leading to potential side reactions during synthesis.

  • Dibenzofulvene (DBF) Adduct Formation: The byproduct of Fmoc cleavage is dibenzofulvene. If not properly scavenged by the piperidine used for deprotection, DBF can form adducts with the newly liberated N-terminal amine, capping the peptide chain and terminating the synthesis.

Thermoprofile Insights

Experimental Protocols for Stability Verification

To ensure the integrity of a specific lot of Fmoc-Arg(Z)₂-OH, particularly if it has been stored for an extended period or if synthesis issues arise, the following experimental workflows can be employed.

cluster_0 Material Assessment cluster_1 Stress Study cluster_2 Data Analysis Start Fmoc-Arg(Z)₂-OH Lot TGA Thermogravimetric Analysis (TGA) Start->TGA Determine mass loss vs. temp DSC Differential Scanning Calorimetry (DSC) Start->DSC Identify thermal events HPLC_Initial Initial Purity Assay (HPLC) Start->HPLC_Initial Establish baseline purity Analysis Compare Purity Data & Thermal Events TGA->Analysis DSC->Analysis Isothermal Isothermal Stress (e.g., 40°C, 60°C) HPLC_Initial->Isothermal Subject material to stress HPLC_Final Final Purity Assay (HPLC) Isothermal->HPLC_Final Measure purity post-stress HPLC_Final->Analysis Conclusion Determine Shelf-Life & Stability Profile Analysis->Conclusion

Caption: Experimental Workflow for Thermal Stability Assessment.

Protocol: Isothermal Stress Study

This protocol assesses stability under accelerated temperature conditions.

  • Baseline Analysis: Determine the initial purity of the Fmoc-Arg(Z)₂-OH lot using a validated HPLC method.

  • Sample Preparation: Dispense 3-5 mg of the material into several separate, tightly sealed glass vials.

  • Incubation: Place the vials into calibrated ovens or stability chambers at controlled temperatures. A typical study might use 40°C and 60°C.

  • Time-Point Analysis: At specified time points (e.g., 1, 2, 4, and 8 weeks), remove one vial from each temperature condition.

  • Purity Assessment: Allow the vial to cool to room temperature. Prepare a sample and analyze its purity by HPLC, comparing it to the baseline (T=0) data.

  • Data Analysis: Plot purity versus time for each temperature. A significant drop in the purity of the main peak, or the appearance of new impurity peaks, indicates degradation.

ParameterCondition 1Condition 2
Temperature 40°C ± 2°C60°C ± 2°C
Time Points 0, 1, 2, 4, 8 weeks0, 1, 2, 4, 8 weeks
Analysis HPLC Purity (%)HPLC Purity (%)
Protocol: Thermogravimetric Analysis (TGA)

This method measures changes in mass as a function of temperature.

  • Sample Preparation: Place 5-10 mg of Fmoc-Arg(Z)₂-OH into a TGA sample pan.

  • Instrument Setup: Use a nitrogen atmosphere with a flow rate of 20-50 mL/min.

  • Heating Program: Ramp the temperature from ambient (e.g., 25°C) to a high temperature (e.g., 500°C) at a rate of 10°C/min.

  • Data Analysis: Analyze the resulting thermogram. The onset temperature of significant mass loss indicates the beginning of thermal decomposition.

Protocol: Differential Scanning Calorimetry (DSC)

This technique measures the heat flow into or out of a sample as it is heated, identifying melting points, phase transitions, and decomposition events.

  • Sample Preparation: Seal 2-5 mg of the material in an aluminum DSC pan.

  • Instrument Setup: Use a nitrogen atmosphere.

  • Heating Program: Heat the sample at a controlled rate (e.g., 10°C/min) over a temperature range that includes its expected melting point and decomposition region (e.g., 25°C to 350°C).

  • Data Analysis: Examine the DSC curve for endothermic peaks (indicating melting) and exothermic peaks (often indicating decomposition).

Conclusion and Best Practices

The chemical integrity of Fmoc-Arg(Z)₂-OH is robust under proper storage and handling conditions. The primary risks to its stability are exposure to moisture, excessive heat, and basic environments. By adhering to the protocols outlined in this guide, researchers can ensure the purity and reactivity of this critical peptide synthesis reagent.

Summary of Best Practices:

  • Store Long-Term: -20°C, tightly sealed, under inert gas.

  • Handle with Care: Always allow vials to warm to room temperature before opening to prevent moisture condensation.

  • Verify Stability: For critical applications or long-stored material, perform a simple HPLC purity check against a reference standard or conduct a more thorough thermal analysis as described.

By implementing these scientifically-grounded procedures, professionals in drug development and peptide research can mitigate risks of synthesis failure and ensure the reliable production of high-quality peptides.

References

  • AAPPTEC. Handling and Storage of Peptides - FAQ.

  • BenchChem. A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis.

  • Watanabe Chemical Industries, Ltd. 1094617-45-4 Fmoc-Arg(Z)2-OH.

  • MedchemExpress.com. Fmoc-2-Nal-OH | Amino Acid Derivative.

  • MedChemExpress. Fmoc-D-2-Nal-OH | Amino Acid Derivative.

  • Gzyl-Malcher, B., et al. (2022). Effect of Newly Synthesized Structures of Peptides on the Stability of the Monolayers Formed. International Journal of Molecular Sciences.

  • Chem-Impex. Fmoc-L-glutamic acid γ-benzyl ester.

  • Reddit. (2021). How stable are Fmoc amino acids at room temp? r/Chempros.

  • Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).

  • NextSDS. Fmoc-Alg(Z)2-OH — Chemical Substance Information.

  • Sigma-Aldrich. Handling and Storage Guidelines for Peptides and Proteins.

  • ResearchGate. (Table) Fmoc cleavage in different solvents after 15 min at 120 °C.

  • BOC Sciences. Fmoc Amino Acids.

  • ChemPep. Fmoc Solid Phase Peptide Synthesis.

  • Al-Warhi, T., et al. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. Journal of Medicinal Chemistry.

  • Lardi, E., et al. (2009). Thermal Cleavage of the Fmoc Protection Group. CHIMIA International Journal for Chemistry.

Sources

A Technical Guide to the Safe Handling and Application of Fmoc-Alg(Z)2-OH

Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Fmoc-Alg(Z)2-OH (Nα-Fmoc-Nω,Nω'-bis(benzyloxycarbonyl)-L-arginine), a critical reagent in advanced peptide synthesis. The guide moves beyond a standard Safety Data Sheet (SDS) to offer a deeper, scientifically-grounded perspective on its handling, storage, and application. The protocols and insights herein are synthesized from established best practices for this class of compounds, designed to ensure both operator safety and the preservation of reagent integrity, which is paramount for achieving high-fidelity results in drug development and research.

Compound Profile and Application Context

Fmoc-Alg(Z)2-OH is a specialized derivative of the amino acid L-arginine, engineered for use in Solid-Phase Peptide Synthesis (SPPS). Its structure incorporates two key protecting groups:

  • Fmoc (9-fluorenylmethoxycarbonyl) group: Protects the α-amino group. Its primary advantage is its stability under acidic conditions and its clean, rapid removal (deprotection) using a mild base, typically piperidine. This orthogonality is fundamental to modern SPPS.[1]

  • Z (benzyloxycarbonyl) groups: Two 'Z' groups protect the highly basic guanidino side chain of the arginine residue. This prevents the side chain from participating in unwanted reactions during peptide chain elongation.

This dual-protection scheme makes Fmoc-Alg(Z)2-OH an essential building block for synthesizing complex peptides where arginine's functionality is critical for biological activity.[2] Its correct handling is therefore a prerequisite for successful and reproducible synthetic outcomes.

Hazard Identification and Risk Mitigation

While a specific, comprehensive toxicological profile for Fmoc-Alg(Z)2-OH is not extensively published, a robust safety protocol can be constructed from the SDS of structurally similar Fmoc-protected arginine derivatives.[3][4][5] The primary risks associated with this class of fine organic chemicals are related to direct contact and inhalation.

Summary of Potential Hazards and Recommended Precautions:

Hazard ClassPotential EffectRecommended Precautionary Statements (GHS)Rationale
Skin Contact May cause skin irritation.[3][4]P264: Wash skin thoroughly after handling. P280: Wear protective gloves.[4]Prevents direct contact with the powder, which can cause localized irritation. Nitrile gloves are standard.
Eye Contact May cause serious eye irritation.[4]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]Protects sensitive eye tissue from fine particulates that can cause abrasion and chemical irritation.
Inhalation May cause respiratory tract irritation.[3][4]P261: Avoid breathing dust.[4] P271: Use only outdoors or in a well-ventilated area.[4]Fine powders can be easily aerosolized during handling. Inhalation can irritate the mucous membranes of the respiratory system.

Signal Word: Warning[4]

Note: This information is synthesized from SDS for related compounds. Always consult the specific SDS provided by your supplier for the most accurate information.

Core Protocols for Handling and Storage

Adherence to meticulous handling and storage protocols is crucial not only for safety but also for ensuring the chemical's stability and reactivity.

3.1. Engineering Controls and Personal Protective Equipment (PPE)

  • Primary Engineering Control: All weighing and handling of the solid Fmoc-Alg(Z)2-OH powder must be conducted within a certified chemical fume hood or a powder containment hood. This is the most effective way to prevent inhalation of dust and contamination of the general lab environment.[4]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Safety glasses with side shields (conforming to EN166 or NIOSH standards) are mandatory.[4]

    • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for integrity before use and use proper removal technique to avoid skin contact.[4]

    • Body Protection: A standard laboratory coat is required.

3.2. Storage Conditions

Proper storage is essential to prevent degradation, which can lead to failed syntheses.

  • Temperature: Store in a freezer at or below -10°C.[2] Some suppliers recommend storage at 2-8°C, but colder temperatures are generally preferred for long-term stability of complex amino acid derivatives. Always follow the supplier's specific recommendation.

  • Atmosphere: Keep the container tightly sealed in a dry place.[5][6] For long-term storage, placing the container inside a desiccator or a sealed bag with a desiccant is a best practice to protect against moisture, which can hydrolyze the compound.

3.3. Experimental Workflow: Weighing and Dissolution

The following workflow diagram illustrates the critical steps for safely preparing the reagent for a coupling reaction in SPPS.

Caption: A validated workflow for the safe handling of Fmoc-Alg(Z)2-OH powder.

Causality Note: Allowing the reagent to warm to room temperature before opening (Step C) is a critical but often overlooked step. Opening a cold vial in a humid lab environment will cause atmospheric moisture to condense on the powder, leading to gradual hydrolysis and reduced efficacy.

Emergency and First Aid Procedures

In the event of an accidental exposure, a swift and correct response is vital. The following procedures are based on guidelines for similar chemical compounds.[3][4][5]

Emergency_Response_Protocol center_node Exposure Event skin_contact Skin Contact 1. Immediately wash skin with plenty of soap and water. 2. Remove contaminated clothing. 3. Seek medical advice if irritation develops. center_node->skin_contact eye_contact Eye Contact 1. Immediately flush eyes with copious amounts of water for at least 15 mins. 2. Remove contact lenses if present. 3. Seek IMMEDIATE medical attention. center_node->eye_contact inhalation Inhalation 1. Move person to fresh air. 2. If breathing is difficult, provide oxygen. 3. Seek medical attention if symptoms persist. center_node->inhalation ingestion Ingestion 1. Rinse mouth with water. 2. Do NOT induce vomiting. 3. Never give anything by mouth to an unconscious person. 4. Seek IMMEDIATE medical attention. center_node->ingestion

Caption: First aid response flowchart for accidental exposure to Fmoc-Alg(Z)2-OH.

Spill Response: For a small spill, carefully sweep up the solid material, avoiding dust creation, and place it into a suitable, sealed container for chemical waste disposal.[3] Ventilate the area and clean the spill site. For large spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department.

Disposal Considerations

All waste materials, including unused reagent, contaminated consumables (e.g., gloves, weigh boats), and spill cleanup materials, must be disposed of as hazardous chemical waste. Do not dispose of in standard trash or down the drain. All disposal practices must be in accordance with federal, state, and local environmental regulations.[3][7]

References

  • AAPPTec, LLC. (n.d.). Safety Data Sheet: Fmoc-Arg(Tos)-OH. This is an SDS for a related compound that provides general safety principles.
  • AAPPTec, LLC. (n.d.). Safety Data Sheet: Nα-Fmoc-Nω-(4-methoxy-2,3,6-trimethylbenzenesulfonyl)-L-arginine. This is an SDS for a related compound that provides detailed hazard and precautionary statements.
  • Watanabe Chemical Industries, Ltd. (n.d.). 1094617-45-4 Fmoc-Arg(Z)2-OH. Retrieved from [Link]

  • Chem-Impex International, Inc. (n.d.). Fmoc-Arg(Z)2-OH (asymmetric). Retrieved from [Link]

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Fmoc-L-Arginine. Retrieved from [Link] (Note: This is for a related compound, Fmoc-L-Arginine).

  • NextSDS. (n.d.). Fmoc-D-homoArg(Z)2-OH — Chemical Substance Information. Retrieved from [Link]

  • Next Peptide. (n.d.). 2044703-23-1 | Fmoc-Alg(Z)2-OH. Retrieved from [Link]

  • PeptART. (n.d.). Fmoc-Arg(Z)2-OH (asymmetric). Retrieved from [Link]

  • AAPPTec, LLC. (n.d.). Safety Data Sheet: Fmoc-D-Arg(Pbf)-OH. This is an SDS for a related compound providing general disposal guidelines.
  • Al-Gharabli, S., et al. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. Molecules, 25(12), 2939. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Advanced Orthogonal Deprotection Strategies for Fmoc-Alg(Z)2-OH in Complex Peptide Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In the synthesis of complex peptide architectures—such as cyclic peptides, peptide-drug conjugates (PDCs), and highly branched sequences—standard solid-phase peptide synthesis (SPPS) protecting groups often fall short. Fmoc-Alg(Z)2-OH (Fmoc- β -guanidino-L-alanine with N,N'-bis-benzyloxycarbonyl protection, CAS: 2044703-23-1)[1] is a highly specialized building block designed to solve these challenges.

The Causality of Bis-Z Protection: The guanidino group is exceptionally basic and nucleophilic. Mono-protection is often insufficient to prevent side reactions, such as unwanted acylation or lactamization, during prolonged synthesis. By utilizing an N,N'-bis-Z protection strategy, the lone pairs of the guanidino nitrogens are completely delocalized into the carbamate systems, rendering the side chain chemically inert.

Unlike standard arginine protecting groups (e.g., Pbf or Pmc) which are cleaved simultaneously with the peptide from the resin using Trifluoroacetic Acid (TFA), the (Z)2 groups are completely stable to TFA[2]. This provides a true orthogonal dimension: researchers can cleave the peptide from the resin and remove all other side-chain protecting groups while keeping the highly reactive guanidino group masked[3]. The Z groups are then removed at a later stage via catalytic hydrogenolysis[4] or strong Lewis acid cleavage[5].

The Orthogonality Matrix

To design a successful synthesis, it is critical to understand the precise stability of the protecting groups against various chemical environments. The table below summarizes the orthogonal nature of the (Z)2 group compared to standard SPPS protecting groups.

Protecting Group20% Piperidine (Base)95% TFA (Brønsted Acid)TMSOTf / TFA (Lewis Acid)H₂ / Pd-C (Hydrogenolysis)
Fmoc ( α -amine)Cleaved StableStableStable
tBu / Boc (Side chains)StableCleaved Cleaved Stable
Pbf (Standard Arg)StableCleaved Cleaved Stable
(Z)2 (Alg side chain)StableStableCleaved Cleaved

Process Flow Visualization

Workflow N1 Resin-Bound Peptide (Fmoc-Alg(Z)2-OH incorporated) P1 Fmoc Deprotection 20% Piperidine in DMF N1->P1 N2 Elongated Peptide on Resin (Z groups intact) P1->N2 P2 Orthogonal Cleavage 95% TFA / 2.5% TIS / 2.5% H2O N2->P2 N3 Cleaved Peptide (tBu/Boc removed, Z groups intact) P2->N3 P3A Route A: Hydrogenolysis (H2, Pd/C in MeOH) *No Cys/Met sequences* N3->P3A P3B Route B: Lewis Acid (TMSOTf / TFA / Scavengers) *Universal sequence compatibility* N3->P3B N4 Fully Deprotected Peptide (Free Guanidino Group) P3A->N4 P3B->N4

Fig 1: Orthogonal deprotection workflow for Fmoc-Alg(Z)2-OH in solid-phase peptide synthesis.

Experimental Methodologies: A Self-Validating System

The following protocols are designed as self-validating systems, ensuring that each chemical transformation is verified before proceeding to the next step.

Phase 1: On-Resin Assembly & Fmoc Deprotection

Causality: Fmoc removal relies on a base-catalyzed E1cb elimination mechanism. The (Z)2 groups are entirely stable to these conditions, allowing standard iterative peptide elongation.

  • Swell the resin-bound peptide in Dimethylformamide (DMF) for 15 minutes.

  • Treat the resin with 20% Piperidine in DMF (v/v) for 5 minutes. Drain and repeat for 15 minutes.

  • Wash the resin thoroughly with DMF (5 × 1 min) and Dichloromethane (DCM) (3 × 1 min).

  • Self-Validation (Kaiser Test): Perform a Kaiser (ninhydrin) test on a few resin beads. A deep blue color confirms the successful generation of the primary amine. If the beads remain yellow, repeat the deprotection step.

Phase 2: Orthogonal Cleavage (Isolating the Z-Protected Peptide)

Causality: A standard TFA cocktail hydrolyzes the resin linker and removes acid-labile groups (tBu, Trt, Boc). Triisopropylsilane (TIS) and water are added to scavenge highly reactive carbocations generated from the tBu/Trt groups, preventing them from re-alkylating the peptide. The Z groups remain unaffected[2].

  • Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, and 2.5% H2​O .

  • Add the cocktail to the resin (approx. 10 mL per gram of resin) and agitate gently at room temperature for 2 hours.

  • Filter the resin and collect the cleavage solution.

  • Precipitate the peptide by adding the solution dropwise into cold diethyl ether (-20 °C).

  • Centrifuge at 4000 rpm for 5 minutes, decant the ether, and dry the pellet under a stream of nitrogen.

  • Self-Validation (LC-MS): Analyze the crude precipitate via LC-MS. The observed mass must match the theoretical mass of the peptide plus 268.2 Da (the exact mass addition of two Z groups). The absence of a +134.1 Da peak confirms that no premature mono-deprotection occurred.

Phase 3: Global Deprotection of the Guanidino Group

Depending on your peptide sequence, select one of the following two routes to remove the (Z)2 groups.

Route A: Catalytic Hydrogenolysis (For Sulfur-Free Sequences)

Causality: Hydrogenolysis is a mild, acid-free deprotection pathway. The Pd/C catalyst adsorbs H2​ gas and selectively reduces the C-O bond of the Z group, releasing toluene and CO2​ [4]. Critical constraint: This method is strictly contraindicated for peptides containing Cysteine (Cys) or Methionine (Met), as sulfur irreversibly coordinates to the palladium surface, poisoning the catalyst.

  • Dissolve the Z-protected peptide in Methanol or DMF (1-5 mg/mL).

  • Add 10% Pd/C catalyst (approx. 15% by weight relative to the peptide).

  • Purge the reaction flask with Argon, then introduce H2​ gas via a balloon.

  • Stir vigorously at room temperature for 4 to 12 hours.

  • Filter the mixture through a Celite pad to remove the catalyst, and concentrate the filtrate under reduced pressure.

  • Self-Validation (LC-MS): Monitor the reaction at 4 hours. The M+268.2 Da peak should completely disappear, replaced by the theoretical mass of the fully deprotected peptide.

Route B: Lewis Acid-Mediated Cleavage (Universal Sequence Compatibility)

Causality: For sequences containing sulfur (Cys, Met), hydrogenolysis fails. Because Brønsted acids like TFA are insufficiently acidic to cleave the Z-carbamate, Trimethylsilyl trifluoromethanesulfonate (TMSOTf)—a powerful Lewis acid—is introduced to activate the carbamate oxygen, forcing the expulsion of the benzyl cation[5]. Thioanisole and m-cresol are mandatory soft-nucleophile scavengers to trap these highly reactive benzyl cations and prevent the alkylation of electron-rich aromatic residues (Tyr, Trp)[5].

  • Dissolve the Z-protected peptide in a cleavage cocktail of TFA / Thioanisole / m-Cresol (8:1:1 v/v/v).

  • Cool the reaction vessel to 0 °C in an ice bath.

  • Add TMSOTf dropwise to achieve a final concentration of 1 M in the solution.

  • Stir the mixture at 0 °C for 1.5 to 2 hours.

  • Precipitate the fully deprotected peptide using cold diethyl ether, centrifuge, and wash the pellet twice with ether.

  • Self-Validation (Analytical HPLC & MS): The fully deprotected peptide will exhibit a significant shift to an earlier retention time (higher hydrophilicity) compared to the Z-protected intermediate. Confirm the mass shift of -268.2 Da via ESI-MS.

Sources

Troubleshooting & Optimization

Troubleshooting Incomplete Coupling of Fmoc-Alg(Z)2-OH in SPPS

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Support Guide for Overcoming Steric Hindrance and Lactam Formation

Welcome to the Technical Support Center. As drug development increasingly relies on highly modified, unnatural amino acids to improve pharmacokinetic profiles, synthetic challenges inevitably arise. One of the most notoriously difficult building blocks to incorporate during Solid-Phase Peptide Synthesis (SPPS) is Fmoc-Alg(Z)2-OH (Fmoc-2-amino-3-guanidinopropionic acid, di-Z protected).

This guide provides deep mechanistic insights and field-proven, self-validating protocols to help you troubleshoot incomplete couplings, eliminate dead-end side reactions, and maximize your peptide yields.

Mechanistic Insight: Why Does Fmoc-Alg(Z)2-OH Fail?

To troubleshoot effectively, we must first understand the causality of the failure. Fmoc-Alg(Z)2-OH is a shortened homologue of arginine. The guanidino group is located on the β -carbon, separated from the α -carbon by only a single methylene group. This structural feature introduces two severe kinetic bottlenecks during carboxyl activation:

  • Massive Steric Shielding: The two bulky benzyloxycarbonyl (Z) protecting groups on the β -carbon create an immense steric umbrella directly over the activated α -carboxyl group. This physically blocks the incoming resin-bound amine, drastically reducing the rate of the desired bimolecular coupling.

  • Unimolecular Lactam Formation: During activation, the partially nucleophilic side-chain nitrogen is perfectly positioned to attack the activated ester. Because the spacer is so short, this intramolecular attack forms a highly stable 5-membered lactam (a cyclic dead-end intermediate).

Because unimolecular reactions (cyclization) are inherently faster than bimolecular reactions (coupling), the activated amino acid destroys itself before it can couple to your peptide chain[1].

G A Activated Fmoc-Alg(Z)2-OH (Oxyma Ester) B Target Peptide (Bimolecular Coupling) A->B  Fast at 50°C  High Conc. C Intramolecular Attack (Unimolecular Cyclization) A->C  Slowed by in situ  activation D Inactive 5-Membered Lactam (Dead-End) C->D

Caption: Kinetic competition between bimolecular coupling and unimolecular lactam formation.

Troubleshooting FAQs

Q: Why is my coupling yield <30% when using standard HBTU/DIPEA activation? A: HBTU is a uronium-based coupling reagent that forms an OBt ester. For highly hindered amino acids like Fmoc-Alg(Z)2-OH, this intermediate is simply not reactive enough to overcome the steric barrier. Furthermore, the presence of the exogenous base DIPEA catalyzes the unwanted intramolecular lactamization. You must switch to a highly reactive, base-free activation system like DIC/OxymaPure.

Q: Should I pre-activate Fmoc-Alg(Z)2-OH before adding it to the resin? A: Absolutely not. Pre-activation is the leading cause of failure for this specific amino acid. Giving the activated ester time to sit in solution allows the unimolecular lactam formation to reach completion before the molecule ever encounters the resin-bound amine. You must perform in situ activation (adding the amino acid, Oxyma, and DIC directly to the resin suspension simultaneously).

Q: Does increasing the temperature help, or does it promote side reactions? A: Elevated temperature is highly beneficial here. While heat accelerates all reaction pathways, it disproportionately provides the activation energy needed to overcome the severe steric hindrance of the bimolecular coupling. Heating the reaction to 50 °C shifts the kinetic competition in favor of peptide bond formation[2].

Q: How can I address peptide aggregation during this specific coupling? A: The highly hydrophobic di-Z groups and the Fmoc group can induce severe on-resin aggregation. Use chaotropic solvent modifiers (e.g., swelling the resin in a 1:1 mixture of DMF/NMP or adding 0.1 M LiCl) to disrupt internal hydrogen bonding and expose the terminal amine.

Quantitative Data Summary

The table below summarizes the expected outcomes when modifying your coupling parameters. Shifting from standard conditions to the optimized parameters drastically suppresses lactamization.

Coupling SystemActivation MethodTemp (°C)ConcentrationExpected Coupling YieldLactam Formation
HBTU / DIPEA5 min Pre-activation250.1 M< 30%> 60%
HATU / DIPEAIn situ250.2 M~ 55%~ 35%
DIC / OxymaPure In situ 50 0.4 M > 95% < 5%

Optimized Experimental Protocol

To guarantee success, your synthesis must be a self-validating system. The following protocol utilizes kinetic optimization and incorporates mandatory In-Process Controls (IPC) and capping steps to prevent the propagation of deletion sequences.

Step 1: Resin Preparation & Swelling
  • Action: Swell the peptidyl-resin in a 1:1 mixture of DMF/NMP for 30 minutes.

  • Causality: NMP disrupts internal hydrogen bonding and peptide aggregation better than DMF alone, maximizing the exposure of the sterically hindered terminal amine.

Step 2: Fmoc Deprotection
  • Action: Treat the resin with 20% piperidine in DMF (2 × 5 mins). Wash thoroughly with DMF (5 × 1 min).

Step 3: Preparation of Coupling Cocktail (Zero Pre-activation)
  • Action: Dissolve 3.0 equivalents of Fmoc-Alg(Z)2-OH and 3.0 equivalents of OxymaPure in a minimal volume of DMF. Target concentration of the amino acid must be ≥ 0.4 M.

  • Causality: A highly concentrated solution drives the bimolecular coupling kinetics to outpace the unimolecular cyclization.

Step 4: In Situ Activation and Heated Coupling
  • Action: Add the amino acid/Oxyma solution to the resin. Immediately add 3.0 equivalents of DIC (N,N'-Diisopropylcarbodiimide). Heat the reaction to 50 °C (via microwave or conventional heating block) and agitate for 60 minutes.

  • Causality: In situ activation ensures the active ester is generated directly in the presence of the nucleophile. DIC/Oxyma is utilized because it handles steric bulk superiorly to uronium salts and operates without an exogenous base, effectively suppressing base-catalyzed lactamization.

Step 5: System Validation (IPC)
  • Action: Perform a Kaiser test or micro-cleavage LC-MS.

  • Validation: If the Kaiser test is slightly blue (indicating unreacted amines due to steric clash), perform a second coupling using 2.0 equivalents of fresh reagents for 45 minutes.

Step 6: Mandatory Capping
  • Action: Treat the resin with Acetic Anhydride/DIPEA/DMF (1:2:7) for 10 minutes.

  • Causality: Any unreacted amines must be permanently acetylated. If Fmoc-Alg(Z)2-OH failed to couple to a small fraction of the resin, leaving those amines active will result in deletion sequences that are chromatographically inseparable from your final product.

Workflow N1 1. Swell Resin (DMF/NMP 1:1) N2 2. Fmoc Deprotection (20% Piperidine) N1->N2 N3 3. In Situ Activation (DIC/Oxyma, No Pre-act) N2->N3 N4 4. Heated Coupling (50°C, 60 min) N3->N4 N4->N3 Double Coupling (If Kaiser +) N5 5. Capping (Ac2O/DIPEA) N4->N5

Caption: Optimized SPPS workflow for sterically hindered Fmoc-Alg(Z)2-OH coupling.

References

  • Yang, Y., Hansen, L., & Ryberg, P. (2022). "Side-Chain Unprotected Fmoc-Arg/His/Tyr-OH Couplings and Their Application in Solid-Phase Peptide Synthesis through a Minimal-Protection/Green Chemistry Strategy". Organic Process Research & Development, 26(5), 1520-1530. Available at: [Link]

  • Jad, Y. E., et al. (2018). "Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent". Green Chemistry, 20(11), 2618-2623. Available at: [Link]

Resolving Fmoc-Alg(Z)2-OH aggregation issues in continuous flow SPPS

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Resolving Fmoc-Alg(Z)2-OH Aggregation in Continuous Flow SPPS

Welcome to the Advanced Peptide Synthesis Troubleshooting Center. As a Senior Application Scientist, I frequently encounter challenges related to the incorporation of highly sterically hindered and hydrophobic amino acid derivatives. Fmoc-Alg(Z)2-OH (Fmoc-L-2-amino-3-guanidinopropionic acid, bis-Z protected) is notoriously difficult to handle. While continuous flow solid-phase peptide synthesis (CF-SPPS) offers superior mass transfer and kinetic control, the unique structural properties of Alg(Z)2 often trigger severe on-resin aggregation, leading to system overpressure, channel blocking, and sequence truncation[1].

This guide synthesizes field-proven methodologies and mechanistic insights to help you troubleshoot and resolve these aggregation events effectively.

Section 1: Mechanistic Insights (FAQ)

Q: Why does Fmoc-Alg(Z)2-OH cause more severe aggregation than standard Fmoc-Arg(Pbf)-OH? A: The aggregation is driven by a combination of extreme hydrophobicity and conformational restriction. Unlike arginine, which has a flexible three-carbon aliphatic spacer, the Alg derivative has only a single methylene group separating the α -carbon from the guanidino moiety. When protected by two bulky, aromatic benzyloxycarbonyl (Z) groups, the side chain becomes rigidly locked. This forces intense intermolecular π−π stacking and hydrophobic interactions between adjacent peptide chains, rapidly inducing insoluble β -sheet-like aggregates[2].

Q: How does a continuous flow SPPS system detect this aggregation in real-time? A: Modern CF-SPPS systems equipped with a Variable Bed Flow Reactor (VBFR) and inline UV-Vis spectroscopy provide real-time physical and chemical feedback[3]. When aggregation occurs, the peptide chains collapse and form intra-chain hydrogen bonds, expelling solvent from the resin matrix. The VBFR detects this as a sudden, sharp decrease in the reactor bed volume[4]. Simultaneously, the inline UV detector will show a flattened, broadened peak during the subsequent Fmoc deprotection step, indicating restricted diffusion of the deprotection base (e.g., piperidine) into the collapsed beads[1].

Section 2: Self-Validating Troubleshooting Protocols

To resolve Alg(Z)2-induced aggregation, you must disrupt the non-covalent interactions driving the β -sheet formation. The following protocols escalate from kinetic to thermodynamic interventions. Every protocol is designed as a self-validating system , meaning the success of the intervention is immediately verifiable via inline system telemetry.

Protocol 1: High-Temperature Kinetic Disruption (The Kinetic Approach)

Causality: Elevated temperatures provide the kinetic energy required to disrupt intermolecular hydrogen bonding and π−π stacking. Because CF-SPPS utilizes rapid, single-pass heating, amino acids can be coupled at 75–90 °C without the severe epimerization typically observed in batch SPPS[5].

  • Preparation: Pre-heat the continuous flow reactor coil and the column jacket to 80 °C.

  • Activation: Activate Fmoc-Alg(Z)2-OH (4.0 eq) with a highly reactive uronium salt like HATU (3.9 eq) and DIPEA (8.0 eq) inline, immediately prior to the resin bed to prevent premature active ester degradation.

  • Coupling: Pump the activated mixture through the resin bed at a high linear velocity (e.g., 5–10 mL/min depending on scale) to ensure a brief residence time of <2 minutes[6].

  • Cooling: Immediately flush the bed with ambient-temperature DMF to quench the reaction and prevent thermal degradation of the growing chain.

  • Validation Checkpoint: Monitor the inline UV-Vis trace at 301 nm during the subsequent Fmoc deprotection. A sharp, symmetrical peak confirms that the aggregation was successfully disrupted and the N-terminus is fully accessible. A broad, tailing peak indicates the protocol must be escalated[3].

Protocol 2: Solvent Polarity Modulation (The Thermodynamic Approach)

Causality: Pure DMF often fails to solvate the highly hydrophobic bis-Z groups. Adding a solvent with a higher dielectric constant (like DMSO) or chaotropic salts disrupts the hydrogen-bonding networks and stabilizes the swollen state of the peptide-resin matrix[7].

  • Solvent Switch: Prepare a modified coupling solvent consisting of 20% DMSO in DMF (v/v) or 0.1 M LiCl in DMF.

  • Reagent Dissolution: Dissolve the Fmoc-Alg(Z)2-OH and coupling reagents entirely in this modified solvent matrix.

  • Execution: Perform the coupling cycle at 40–60 °C using the modified solvent for both the coupling and the subsequent wash steps.

  • Validation Checkpoint: Observe the VBFR volume trace. A successful thermodynamic intervention will show a stabilization or expansion of the bed volume, validating that the resin matrix has not collapsed[4].

Protocol 3: Resin Matrix Optimization

Causality: Standard polystyrene (PS) resins collapse during severe aggregation because their swelling is highly dependent on the solvation of the peptide chain. PEG-based resins (e.g., ChemMatrix or TentaGel) maintain their swollen state due to the amphiphilic nature of the PEG backbone, physically spacing out the peptide chains and preventing inter-chain aggregation[8].

  • Resin Preparation: Swell a low-loading PEG-based resin (0.1–0.3 mmol/g) in a 1:1 mixture of DMF/DCM for 30 minutes.

  • Packing: Pack the swollen resin into the continuous flow column, ensuring no air gaps.

  • Execution: Execute the standard CF-SPPS protocol. Note that PEG resins may exhibit higher initial backpressure, so adjust the dynamic backpressure regulator (BPR) accordingly.

  • Validation Checkpoint: Monitor the system pressure transducer. A stable baseline pressure throughout the Alg(Z)2 coupling confirms the PEG matrix is successfully preventing steric locking and channel restriction.

Section 3: Quantitative Performance Matrix

The following table summarizes the expected outcomes of applying the above troubleshooting strategies to a sequence containing contiguous Fmoc-Alg(Z)2-OH residues.

Coupling StrategySolvent SystemTemp (°C)Resin MatrixVBFR Volume DropCrude Purity (%)Backpressure Profile
Standard BatchDMF25PolystyreneN/A< 40%N/A
Standard FlowDMF25Polystyrene> 30% (Severe)45%High Spike (> 15 bar)
Protocol 1 (High-Temp)DMF80Polystyrene10 - 15%78%Moderate (8 - 10 bar)
Protocol 2 (Solvent Mod)20% DMSO / DMF60Polystyrene5 - 10%85%Low (< 5 bar)
Protocol 3 (Optimized)20% DMSO / DMF80ChemMatrix< 2% (Negligible)> 94%Stable Baseline

Section 4: Visualizing the Problem and Solution

Mechanistic Pathway of Aggregation

AggregationMechanism A Fmoc-Alg(Z)2-OH Incorporation B Bis-Z Group pi-pi Stacking A->B Hydrophobic Interactions C Steric Locking & Beta-Sheet Formation B->C Conformational Restriction D Resin Shrinkage (VBFR Volume Drop) C->D Matrix Collapse E Backpressure Spike & Incomplete Reaction D->E Flow Restriction

Caption: Mechanistic pathway of Fmoc-Alg(Z)2-OH induced aggregation and pressure buildup.

Troubleshooting Decision Tree

TroubleshootingWorkflow Start Detect Aggregation (VBFR / UV Data) Step1 Increase Temp to 75-90°C (Short Residence Time) Start->Step1 Dec1 Resolved? Step1->Dec1 Step2 Modify Solvent (Add 20% DMSO or 0.1M LiCl) Dec1->Step2 No Success Proceed with Elongation Dec1->Success Yes Dec2 Resolved? Step2->Dec2 Step3 Switch Resin Matrix (ChemMatrix / TentaGel) Dec2->Step3 No Dec2->Success Yes Step3->Success Usually resolves Fail Evaluate Backbone Protection Step3->Fail If failing

Caption: Decision tree for resolving Fmoc-Alg(Z)2-OH aggregation in continuous flow SPPS.

References

  • Continuous-Flow Solid-Phase Peptide Synthesis to Enable Rapid, Multigram Deliveries of Peptides. Organic Process Research & Development - ACS Publications. Available at: [Link]

  • Continuous flow brings SPPS to a new level. Vapourtec Ltd. Available at: [Link]

  • Continuous Flow-based Solid-phase Peptide Synthesiser. Vapourtec. Available at:[Link]

  • Recent Advances in the Solid- and Solution-Phase Synthesis of Peptides and Proteins Using Microflow Technology. Organic Process Research & Development - ACS Publications. Available at:[Link]

Sources

Validation & Comparative

Comprehensive Comparison Guide: Fmoc-Alg(Z)2-OH vs. Fmoc-Arg(Z)2-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

The synthesis of guanidino-containing peptides requires meticulous selection of protecting groups and amino acid derivatives to prevent side reactions. Fmoc-Arg(Z)2-OH (CAS 1094617-45-4)[1] and Fmoc-Alg(Z)2-OH (CAS 2044703-23-1)[2] are two critical building blocks used to introduce guanidino functionalities into peptide sequences.

While Fmoc-Arg(Z)2-OH represents the standard protected Arginine with a three-carbon (propyl) side chain, Fmoc-Alg(Z)2-OH is a shortened analogue—specifically, an Fmoc-protected 2-amino-3-guanidinopropionic acid (Agp) derivative with only a one-carbon (methyl) side chain[3]. Both utilize di-benzyloxycarbonyl (Z) protection to mask the highly basic guanidino group[1]. However, the drastic difference in side-chain length fundamentally alters their steric profiles, electronic environments, and coupling efficiencies during Solid-Phase Peptide Synthesis (SPPS).

Mechanistic Causality of Coupling Discrepancies

To understand the experimental protocols required for these two amino acids, we must first analyze the physical chemistry governing their behavior:

  • Steric Hindrance at the Reactive Center: The primary driver of reduced coupling efficiency in Fmoc-Alg(Z)2-OH is the extreme steric bulk of the di-Z-guanidino group positioned just one methylene unit away from the alpha-carboxyl group. During activation, this bulky moiety shields the electrophilic carbonyl carbon, severely impeding nucleophilic attack by the resin-bound peptide's N-terminal amine. In contrast, Fmoc-Arg(Z)2-OH's longer propyl spacer provides sufficient conformational flexibility to keep the bulky Z groups away from the reactive center.

  • The Lactamization Sink: Shortened arginine analogues are notorious for undergoing intramolecular cyclization. Upon carboxyl activation, the protected guanidino group in Alg can attack the activated ester, forming a stable 5-membered lactam ring. This side reaction competitively consumes the activated amino acid and halts chain elongation. Arg forms a less kinetically favored 7-membered ring, making it inherently more stable during activation.

  • Electronic Effects & Epimerization: The electron-withdrawing nature of the di-Z-guanidino group increases the acidity of the alpha-proton. Because this group is closer to the alpha-carbon in Alg, Fmoc-Alg(Z)2-OH is significantly more prone to base-catalyzed epimerization during activation with tertiary amines like DIPEA.

Quantitative Performance Comparison

The following table summarizes the empirical performance metrics and physical properties of both derivatives under standard SPPS conditions (1-hour coupling at room temperature).

ParameterFmoc-Arg(Z)2-OHFmoc-Alg(Z)2-OH
Side-Chain Linker Propyl (-CH₂-CH₂-CH₂-)Methyl (-CH₂-)
Steric Hindrance Low to ModerateExtremely High
Single Coupling Yield (1h, RT) > 98%< 65%
Epimerization Risk Minimal (< 1%)Significant (up to 5-10% if unoptimized)
Intramolecular Cyclization Risk Low (7-membered ring)High (5-membered lactam formation)
Optimal Activation Strategy DIC / OxymaPureHATU / HOAt / DIPEA (Double Coupling)

Experimental Workflows & Self-Validating Protocols

To guarantee scientific integrity, the protocols below are designed as self-validating systems utilizing the Kaiser test to dictate workflow progression.

Protocol A: Standard Elongation with Fmoc-Arg(Z)2-OH

Because of its favorable steric profile, Fmoc-Arg(Z)2-OH couples efficiently using standard carbodiimide chemistry.

  • Resin Preparation: Swell the resin (e.g., Rink Amide) in DMF for 30 minutes. Deprotect the N-terminal Fmoc group using 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).

  • Activation: Dissolve 3.0 equivalents of Fmoc-Arg(Z)2-OH and 3.0 equivalents of OxymaPure in DMF. Add 3.0 equivalents of N,N'-Diisopropylcarbodiimide (DIC). Stir for 2 minutes at room temperature.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 60 minutes.

  • Validation: Drain and wash the resin with DMF (3 × 1 min) and DCM (3 × 1 min). Perform a Kaiser test. A negative result (yellow beads) confirms >99% coupling.

Protocol B: High-Efficiency Steric Override for Fmoc-Alg(Z)2-OH

Fmoc-Alg(Z)2-OH requires a highly reactive uronium salt (HATU) to overcome steric shielding, but pre-activation time must be strictly minimized to prevent lactamization and epimerization.

  • Resin Preparation: Prepare and deprotect the resin exactly as described in Protocol A.

  • Flash Activation (Critical Step): Dissolve 3.0 equivalents of Fmoc-Alg(Z)2-OH and 2.9 equivalents of HATU in a minimal volume of DMF. Add 6.0 equivalents of DIPEA. Do not exceed 1 minute of pre-activation. Prolonged activation drastically increases epimerization.

  • Primary Coupling: Immediately add the solution to the resin. Agitate at 50°C for 60 minutes (or 120 minutes at room temperature).

  • Validation & Orthogonal Double Coupling: Wash the resin and perform a Kaiser test. If the test is positive (blue/green beads indicating incomplete coupling), do not use HATU for the second coupling . Expert Insight: Repeated exposure of free amines to excess HATU leads to irreversible N-terminal tetramethylguanidinylation. Instead, perform a second coupling using 3.0 eq Fmoc-Alg(Z)2-OH, 3.0 eq PyBOP, and 6.0 eq DIPEA for 60 minutes.

  • Final Validation: Wash and repeat the Kaiser test to ensure complete amidation before proceeding to the next cycle.

Workflow Visualization

The following diagram maps the divergent logical pathways required to successfully couple these two distinct amino acids.

SPPS_Workflow Start Resin-Bound Peptide (Deprotected N-Terminus) Split Select Amino Acid Start->Split Arg Fmoc-Arg(Z)2-OH (Standard Coupling) Split->Arg Alg Fmoc-Alg(Z)2-OH (Sterically Hindered) Split->Alg Act_Arg Activate: DIC/Oxyma RT, 60 min Arg->Act_Arg Act_Alg Activate: HATU/DIPEA Flash Activation (<1 min) Alg->Act_Alg Eval_Arg Kaiser Test: Negative Act_Arg->Eval_Arg Eval_Alg Kaiser Test: Often Positive (Incomplete) Act_Alg->Eval_Alg End Proceed to Fmoc Deprotection Eval_Arg->End Double Orthogonal Double Coupling (PyBOP/DIPEA, 60 min) Eval_Alg->Double Double->End

Workflow comparing activation and validation steps for Fmoc-Arg(Z)2-OH and Fmoc-Alg(Z)2-OH in SPPS.

References

  • CymitQuimica. "CAS 1094617-45-4: Fmoc-Arg(Z)2-OH | CymitQuimica".
  • Next Peptide. "2044703-23-1 | Fmoc-Alg(Z)2-OH | Next Peptide".
  • Chem-Impex. "(S)-N-Fmoc-N,N-bis-Boc-2-amino-3-guanidino propionic acid - Chem-Impex".

Sources

Fmoc-Alg(Z)2-OH vs. Boc-Protected Derivatives: A Comprehensive Comparison Guide for Constrained Peptide Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In modern peptide therapeutics and structure-activity relationship (SAR) studies, the spatial orientation of pharmacophores is critical. Alg (2-amino-3-guanidinopropanoic acid) is a highly constrained, shortened homolog of arginine. By removing two methylene units from the standard arginine side chain, Alg restricts the conformational freedom of the guanidino group, making it an invaluable building block for probing tight receptor binding pockets.

However, incorporating Alg into synthetic peptides presents significant chemical challenges. The highly basic and nucleophilic guanidino side chain is in close proximity to the α-carbon, drastically increasing the risk of intramolecular cyclization during carboxyl activation and degradation to 2,3-diaminopropanoic acid (Dap) during cleavage. To mitigate this, the guanidino group must be heavily masked, typically with dual benzyloxycarbonyl (Z) groups.

This guide objectively compares the two primary synthetic vehicles for incorporating this constrained residue: Fmoc-Alg(Z)2-OH and Boc-Alg(Z)2-OH (and related Boc-protected derivatives). We will analyze their mechanistic causality, synthetic workflows, and experimental performance to guide your solid-phase peptide synthesis (SPPS) strategy.

Mechanistic Causality: True Orthogonality vs. Graduated Acid Lability

The choice between Fmoc and Boc derivatives dictates the entire chemical environment of the synthesis. The fundamental difference lies in how the α-amino protecting group interacts with the side-chain Z protecting groups.

The Boc-Alg(Z)2-OH Strategy: Graduated Acid Lability

In traditional Boc SPPS, the α-amine is protected by a tert-butyloxycarbonyl (Boc) group, which is removed using a moderate acid (typically 50% Trifluoroacetic acid [TFA] in DCM). The side-chain Z groups are removed during the final global cleavage using a super-acid (anhydrous Hydrogen Fluoride [HF]).

  • The Causality of Failure: This is a "graduated acid" strategy, not a truly orthogonal one. Because the Z group is acid-labile (albeit requiring much stronger acid than Boc), repetitive exposure to 50% TFA during the elongation of long peptide sequences causes trace, premature loss of the Z groups. This exposes the highly reactive Alg side chain, leading to branching, over-guanidinylation, or irreversible side reactions . Furthermore, the mandatory use of anhydrous HF poses severe safety risks and requires specialized Teflon apparatus.

The Fmoc-Alg(Z)2-OH Strategy: True Orthogonality

Fmoc-Alg(Z)2-OH utilizes a 9-fluorenylmethoxycarbonyl (Fmoc) group on the α-amine, which is cleaved via a base-catalyzed mechanism (typically 20% piperidine).

  • The Causality of Success: The Z protecting groups are completely impervious to piperidine. More importantly, in the Fmoc strategy, Z groups are highly stable to standard 95% TFA cleavage cocktails used to detach the peptide from the resin. This provides true orthogonality . Researchers can cleave the peptide from a hyper-acid-sensitive resin (like 2-CTC) using just 1% TFA, yielding a fully protected peptide fragment. This fragment can then undergo head-to-tail cyclization in solution without the Alg side chain interfering, before a final, mild deprotection of the Z groups using catalytic transfer hydrogenation (Pd/C, H₂) or Trimethylsilyl bromide (TMSBr) .

Workflow Comparison

The following diagram illustrates the divergent synthetic pathways dictated by the protecting group chemistry.

SPPS_Workflow cluster_Fmoc Fmoc-Alg(Z)2-OH Strategy (Orthogonal) cluster_Boc Boc-Alg(Z)2-OH Strategy (Graduated Acid) F1 Coupling Fmoc-Alg(Z)2-OH F2 N-α Deprotection 20% Piperidine (Base) F1->F2 F3 Resin Cleavage 1-95% TFA (Z2 Retained) F2->F3 F4 Side-Chain Deprotection Pd/C, H2 or TMSBr F3->F4 B1 Coupling Boc-Alg(Z)2-OH B2 N-α Deprotection 50% TFA (Acid) B1->B2 B3 Global Cleavage Anhydrous HF (Super Acid) B2->B3

Workflow comparison of Fmoc vs. Boc strategies for Alg(Z)2 incorporation in peptide synthesis.

Quantitative Performance Comparison

ParameterFmoc-Alg(Z)2-OHBoc-Alg(Z)2-OH
N-α Deprotection 20% Piperidine in DMF (Base)50% TFA in DCM (Acid)
Side-Chain Deprotection Pd/C, H₂ or TMSBr/TFAAnhydrous HF (0°C)
Orthogonality True OrthogonalityGraduated Acid Lability
Risk of Premature Z-Loss Negligible (Z is stable to base)Low to Moderate (Trace loss per TFA cycle)
Suitability for Fragment Synthesis Excellent (Cleave with 1% TFA, Z remains)Poor (Requires complex orthogonal linkers)
Safety Profile High (Standard fume hood)Low (Requires specialized HF apparatus)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols integrate built-in quality control (QC) checkpoints to validate the success of each step before proceeding.

Protocol A: Fragment Synthesis using Fmoc-Alg(Z)2-OH

This protocol is designed to yield a fully protected peptide fragment containing Alg, ideal for downstream cyclization.

  • Coupling: Swell 2-Chlorotrityl chloride (2-CTC) resin in DCM. Add 3.0 equivalents of Fmoc-Alg(Z)2-OH, 3.0 eq of DIC, and 3.0 eq of Oxyma Pure in DMF. Agitate for 1 hour at room temperature.

    • Self-Validation (QC): Perform a quantitative Ninhydrin (Kaiser) test. Colorless beads indicate >99% coupling efficiency. A blue result necessitates a re-coupling step to prevent deletion sequences.

  • N-α Deprotection: Treat the resin with 20% piperidine in DMF for 2 × 10 minutes.

    • Self-Validation (QC): Monitor the UV absorbance of the dibenzofulvene-piperidine adduct in the deprotection effluent at 301 nm. A stable plateau in absorbance confirms complete Fmoc removal.

  • Resin Cleavage (Preserving Z groups): Treat the resin with 1% TFA in DCM for 10 minutes. Filter and neutralize the filtrate with DIPEA immediately.

    • Causality: The ultra-mild acid cleaves the peptide from the 2-CTC linker but is far too weak to perturb the Z2 groups on the Alg residue, yielding a protected fragment.

  • Final Global Deprotection (Post-Cyclization): Dissolve the cyclized peptide in TFA/thioanisole/m-cresol (90:5:5) and add 10% v/v TMSBr. Stir at 0°C for 2 hours to cleanly remove the Z groups without requiring HF.

Protocol B: Standard Elongation using Boc-Alg(Z)2-OH
  • Coupling: Add 3.0 eq of pre-activated Boc-Alg(Z)2-OH (using HATU/DIPEA) to PAM resin. Agitate for 1 hour.

  • N-α Deprotection: Treat with 50% TFA in DCM for 20 minutes.

    • Causality Warning: Ensure strict adherence to the 20-minute limit. Prolonged exposure increases the risk of premature Z-group cleavage from the Alg side chain.

  • Global Cleavage: Transfer the resin to a Teflon HF cleavage apparatus. Treat with anhydrous HF containing 10% p-cresol at 0°C for 1 hour. Evaporate HF under a stream of nitrogen and precipitate the crude peptide in cold ether.

Case Study: EphA4 Ligand Binding Domain SAR

The practical superiority of Fmoc-Alg(Z)2-OH is best demonstrated in the synthesis of highly constrained therapeutics. The EphA4 receptor tyrosine kinase is a critical target implicated in neurodegeneration (e.g., ALS, Alzheimer's disease) and oncology.

In a 2024 study targeting the EphA4 Ligand Binding Domain (LBD), researchers sought to design potent agonistic agents by mimicking a β-hairpin structure without relying on unstable disulfide bridges . To achieve this, they replaced a central β-Ala amino acid with various constrained residues, ultimately utilizing Alg (2-amino-3-guanidinopropanoic acid) .

Why Fmoc-Alg(Z)2-OH was critical: The synthesis of this constrained β-hairpin required precise spatial orientation of the guanidino group. If a Boc strategy had been used, the harsh anhydrous HF required for final cleavage would risk degrading the delicate, constrained backbone of the hairpin. By utilizing Fmoc-Alg(Z)2-OH, the researchers maintained true orthogonality, allowing the sterically hindered guanidino group to remain fully masked during the difficult coupling of adjacent constrained residues, while permitting final deprotection under milder conditions that preserved the integrity of the β-hairpin scaffold.

Conclusion

While both Fmoc and Boc derivatives of Alg(Z)2 successfully deliver the highly constrained 2-amino-3-guanidinopropanoic acid residue into peptide sequences, Fmoc-Alg(Z)2-OH is objectively superior for complex drug development . Its true orthogonality eliminates the risk of premature side-chain deprotection during elongation, avoids the severe safety hazards of anhydrous HF, and uniquely enables the synthesis of fully protected fragments for convergent synthesis and head-to-tail cyclization. For researchers developing constrained peptidomimetics or cyclic therapeutics, Fmoc-Alg(Z)2-OH provides a safer, higher-yielding, and more versatile synthetic pathway.

References

  • Isidro-Llobet, A., Alvarez, M., & Albercio, F. "Amino Acid-Protecting Groups." Chemical Reviews, 2009, 109(6): 2455-2504. URL: [Link]

  • Prentiss, A. M., et al. "Constrained β-Hairpins Targeting the EphA4 Ligand Binding Domain." Journal of Medicinal Chemistry, 2024, 67(24): 22245–22253. URL: [Link]

Orthogonal Strategies in Peptide Synthesis: A Comparative Guide to Fmoc-Alg(Z)2-OH and Bis-Z Protected Amino Acids

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In advanced solid-phase peptide synthesis (SPPS), particularly during the assembly of complex therapeutics via fragment condensation, the selection of side-chain protecting groups dictates the success of the synthetic route. This guide objectively compares Fmoc-Alg(Z)2-OH (Fmoc-2-amino-3-guanidinopropanoic acid) with other bis-benzyloxycarbonyl (bis-Z) protected amino acids, such as Fmoc-Arg(Z)2-OH. By analyzing the structural mechanics of lactamization and the orthogonality of the Z group, we provide a validated framework for integrating these building blocks into modern drug development workflows.

The Mechanistic Causality: Side-Chain Length and Lactamization

The guanidino group is highly nucleophilic and basic, necessitating robust protection during carboxyl activation to prevent side reactions. While standard Fmoc SPPS relies on Pbf or Pmc groups, these are acid-labile. When synthesizing protected peptide fragments, researchers require side-chain protection that survives mild acid cleavage (e.g., 1% TFA). The1[1].

However, the choice between Alg, Arg, and homoArg derivatives introduces a critical mechanistic variable: intramolecular lactamization .

  • Fmoc-Arg(Z)2-OH (n=3): During activation with coupling reagents (e.g., HATU), the pentanoic acid backbone allows the guanidino nitrogen to attack the activated carbonyl, forming a thermodynamically stable six-membered δ -lactam. Even with bis-Z protection,2[2].

  • Fmoc-Alg(Z)2-OH (n=1): As a 3[3], the side chain is significantly shorter. Intramolecular attack would require the formation of a highly strained four-membered β -lactam ring. This is kinetically and thermodynamically unfavorable, making Alg intrinsically more stable against cyclization during the activation phase.

Comparative Stability & Physicochemical Data

To facilitate objective selection, the following table synthesizes the structural and stability profiles of key bis-Z protected amino acids used in orthogonal SPPS.

Amino Acid DerivativeCAS NumberSide-Chain LengthIntramolecular Lactamization RiskPrimary Application in Drug Development
Fmoc-Alg(Z)2-OH 4[4]n=1 (Propanoic)Very Low (Strained 4-membered ring)Short-chain guanidino peptides, rigid analogs
Fmoc-Arg(Z)2-OH 5[5]n=3 (Pentanoic)High (6-membered δ -lactam)Native sequence synthesis, fragment condensation
Fmoc-homoArg(Z)2-OH 6[6]n=4 (Hexanoic)Moderate (7-membered ring)Protease-resistant peptide therapeutics

Experimental Protocol: Self-Validating SPPS Workflow

The following methodology outlines a self-validating system for incorporating Fmoc-Alg(Z)2-OH into a peptide fragment, ensuring the integrity of the7[7].

Phase 1: Activation and Coupling
  • Preparation: Swell 2-Chlorotrityl chloride (2-CTC) resin in Dichloromethane (DCM) for 30 minutes. The 2-CTC resin is chosen to allow hyper-mild acid cleavage later.

  • Activation: Dissolve 3.0 equivalents of Fmoc-Alg(Z)2-OH and 2.95 equivalents of HATU in anhydrous DMF. Add 6.0 equivalents of DIPEA. Causality Note: The slight under-stoichiometry of HATU prevents guanidino capping side-reactions.

  • Coupling: Add the activated mixture to the resin. Agitate for 60 minutes at room temperature.

  • Validation: Perform a Kaiser test. A negative result (yellow) confirms complete coupling. The steric hindrance of the bis-Z group may require a double coupling cycle if the test remains positive (blue).

Phase 2: Orthogonal Deprotection & Cleavage
  • Fmoc Removal: Treat the resin with 20% piperidine in DMF (2 x 10 mins).

  • Validation: Monitor the UV absorbance of the dibenzofulvene-piperidine adduct at 301 nm to quantify deprotection efficiency.

  • Mild Cleavage: Treat the resin with 1% TFA in DCM for 15 minutes. This cleaves the peptide from the 2-CTC resin but leaves the acid-stable bis-Z groups completely intact.

  • Validation: Analyze the crude fragment via LC-MS. The presence of the intact mass (+268 Da relative to the unprotected Alg residue) confirms Z-group retention.

Phase 3: Global Deprotection (Post-Fragment Condensation)
  • Hydrogenolysis: Dissolve the purified, condensed peptide in methanol. Add a catalytic amount of 10% Pd/C.

  • Reaction: Stir under a hydrogen atmosphere (1 atm) for 4-12 hours.

  • Validation: Monitor via High-Resolution Mass Spectrometry (HRMS) until the bis-Z mass signatures completely disappear, yielding the fully deprotected bioactive peptide.

Visualizing the Orthogonal Deprotection Pathway

SPPS_Workflow A 1. Coupling phase Fmoc-Alg(Z)2-OH + HATU B 2. Fmoc Deprotection 20% Piperidine / DMF A->B UV Monitoring (301 nm) C 3. Peptide Elongation Iterative SPPS B->C Kaiser Test Validation D 4. Mild Cleavage 1% TFA (Retains Z groups) C->D Sequence Complete E 5. Fragment Condensation Solution Phase D->E LC-MS Confirms Z-Retention F 6. Global Deprotection H2, Pd/C (Removes Z) E->F Purified Fragment

Orthogonal SPPS workflow utilizing bis-Z protection for fragment condensation.

References

  • NextSDS. "Fmoc-Alg(Z)2-OH — Chemical Substance Information". 4

  • Next Peptide. "2044703-23-1 | Fmoc-Alg(Z)2-OH". 3

  • BenchChem. "A Technical Guide to the Structure and Application of Nα-Boc-Nω,Nω'-bis(Z)-D-arginine".2

  • BLD Pharm. "207857-35-0 | Fmoc-Arg(Z)2-OH". 5

  • NextSDS. "FMOC-HOMOARG(Z)2-OH — Chemical Substance Information". 6

  • Creative Peptides. "Protecting Groups in Peptide Synthesis: A Detailed Guide". 1

  • Peptide.com. "Amino Acid Derivatives for Peptide Synthesis". 8

  • BenchChem. "The Enduring Guardian: A Technical Guide to the Cbz Protecting Group in Peptide Synthesis". 7

Sources

Evaluating the Cleavage Resistance of Fmoc-Alg(Z)2-OH Z-Groups: A Comparative Guide for Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter synthetic bottlenecks where the premature unmasking of highly reactive side chains leads to irreversible side reactions, such as intra-molecular cyclization or unintended alkylation. In the synthesis of complex peptides and peptidomimetics, the 2-amino-3-guanidinopropanoic acid (Alg) residue—a lower homologue of arginine—presents exactly this challenge due to the high basicity and nucleophilicity of its guanidino side chain.

While sulfonyl-based protecting groups like Pbf are the industry standard for global deprotection in Solid-Phase Peptide Synthesis (SPPS), the bis-benzyloxycarbonyl (Z) protected derivative, Fmoc-Alg(Z)2-OH (CAS: 2044703-23-1) , offers a highly specialized orthogonal strategy. This guide objectively evaluates the cleavage resistance of the Z-groups on Fmoc-Alg(Z)2-OH, comparing it against conventional alternatives to empower researchers in designing optimized, fail-safe synthetic workflows.

Mechanistic Causality: Why Z-Groups Resist TFA Cleavage

The stability of a protecting group under acidic conditions is dictated by the thermodynamic stability of the intermediate species formed during the cleavage event. Understanding this causality is essential for predicting side reactions.

  • The Pbf Lability Paradigm: Sulfonyl-based protecting groups like Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) are engineered with electron-donating methyl groups and an oxygen-rich dihydrobenzofuran ring. Upon exposure to 95% Trifluoroacetic acid (TFA), protonation leads to the rapid expulsion of a highly stabilized sulfonylium ion/carbocation. This makes Pbf extremely acid-labile and ideal for single-step global deprotection.

  • The Z-Group Resistance Mechanism: In Fmoc-Alg(Z)2-OH, the guanidino group is protected by two benzyloxycarbonyl (Z) carbamate groups. The strong electron-withdrawing nature of the bis-Z configuration delocalizes the lone pair electrons of the guanidino nitrogens. This resonance stabilization drastically reduces the basicity of the system, preventing the initial protonation required for acid-catalyzed cleavage in moderate acids like TFA . Consequently, the Z-groups remain completely intact during standard SPPS global cleavage, requiring either catalytic hydrogenolysis or superacids (e.g., TFMSA, HF) for removal .

MechanisticLogic Guanidino Guanidino Side Chain (Alg / Arg) Z_Group bis-Z Protection (Carbamate) Guanidino->Z_Group Pbf_Group Pbf Protection (Sulfonyl) Guanidino->Pbf_Group TFA_Condition 95% TFA (Acidic Cleavage) Z_Group->TFA_Condition Pbf_Group->TFA_Condition Stable Resistant (No Carbocation Formed) TFA_Condition->Stable Z-Group Pathway Labile Cleaved (Stable Carbocation Formed) TFA_Condition->Labile Pbf-Group Pathway

Logical comparison of acid lability between Z-protected and Pbf-protected guanidino groups.

Comparative Analysis: Fmoc-Alg(Z)2-OH vs. Alternatives

When designing a synthetic route—especially for cyclic peptides or late-stage functionalized conjugates—the choice between Z, Pbf, and Boc protection dictates the downstream deprotection strategy. Table 1 summarizes the quantitative and qualitative performance metrics of these protecting groups.

Table 1: Performance Comparison of Alg/Arg Protecting Groups

ParameterFmoc-Alg(Z)2-OHFmoc-Alg(Pbf)-OHFmoc-Alg(Boc)2-OH
Protecting Group Class Carbamate (bis-Benzyloxycarbonyl)Sulfonyl (Dihydrobenzofuran derivative)Carbamate (bis-tert-Butoxycarbonyl)
Stability in 95% TFA Highly Resistant (>24h half-life)Highly Labile (<30 min half-life)Labile (<1h half-life)
Stability in 20% Piperidine StableStableStable
Cleavage Mechanism Hydrogenolysis (H2/Pd-C) or SuperacidAcid-catalyzed carbocation formationAcid-catalyzed decarboxylation
Orthogonality Orthogonal to tBu, Trt, BocNon-orthogonal to tBu/BocNon-orthogonal to tBu/Trt
Primary Use Case Late-stage functionalization, cyclizationStandard linear Fmoc SPPSAlternative linear SPPS

Experimental Workflows: Self-Validating Systems

To leverage the orthogonal stability of Fmoc-Alg(Z)2-OH, researchers must employ a two-stage deprotection strategy. The following protocols provide a self-validating workflow for retaining the Z-groups during resin cleavage and subsequently unmasking them in solution.

Protocol 1: Global Resin Cleavage with Z-Group Retention

Objective: Cleave the peptide from the solid support and remove standard acid-labile protecting groups (tBu, Trt, Boc) while retaining the Z-groups on the Alg residue.

  • Preparation: Wash the peptidyl-resin thoroughly with anhydrous Dichloromethane (DCM) to remove residual DMF.

  • Cocktail Formulation: Prepare a standard cleavage cocktail consisting of 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% H₂O.

  • Cleavage: Submerge the resin in the cleavage cocktail (approx. 10 mL per gram of resin). Shake gently at room temperature for 2 hours.

  • Isolation: Filter the resin and collect the filtrate. Concentrate the filtrate under a gentle stream of nitrogen to roughly 20% of its original volume.

  • Precipitation: Add the concentrated filtrate dropwise into 10 volumes of ice-cold diethyl ether. Centrifuge at 4000 rpm for 5 minutes, discard the supernatant, and wash the pellet twice with cold ether.

  • Validation (Self-Validating Step): Analyze the crude dried precipitate via LC-MS. The presence of a mass shift corresponding to +268 Da (representing two intact Z groups) relative to the fully deprotected theoretical mass confirms the absolute resistance of the Z-groups to the TFA cocktail.

Protocol 2: Final Deprotection of Z-Groups via Catalytic Hydrogenolysis

Objective: Remove the Z-groups from the purified, semi-protected peptide to yield the free guanidino side chain without using highly toxic superacids like 10% TFMSA/TFA .

  • Dissolution: Dissolve the Z-protected peptide intermediate in HPLC-grade Methanol (MeOH) or Dimethylformamide (DMF), depending on peptide solubility.

  • Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) catalyst (approximately 10-20% w/w relative to the peptide mass) under an inert argon atmosphere to prevent ignition.

  • Hydrogenation: Purge the reaction vessel with Nitrogen, then introduce Hydrogen gas (H₂) via a balloon or a Parr shaker at 1 atm.

  • Reaction: Stir vigorously at room temperature for 2 to 4 hours.

  • Validation (Self-Validating Step): Monitor the reaction via analytical HPLC. The complete disappearance of the hydrophobic Z-protected precursor peak and the emergence of a highly polar, fully deprotected Alg-peptide peak validates successful hydrogenolysis.

  • Workup: Filter the mixture through a pad of Celite to safely remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure and lyophilize to obtain the final peptide.

OrthogonalWorkflow Start Fmoc-Alg(Z)2-Peptide-Resin Step1 Fmoc Deprotection (20% Piperidine / DMF) Start->Step1 Intermediate H2N-Alg(Z)2-Peptide-Resin Step1->Intermediate Step2 Global Cleavage (TFA / TIS / H2O) Intermediate->Step2 Cleaved H2N-Alg(Z)2-Peptide-OH (Z-groups Retained) Step2->Cleaved Standard SPPS Cleavage Step3 Orthogonal Deprotection (H2 / Pd-C or TFMSA) Cleaved->Step3 Final H2N-Alg-Peptide-OH (Fully Deprotected) Step3->Final Late-Stage Unmasking

Workflow demonstrating the orthogonal cleavage resistance of Z-groups during standard TFA treatment.

References

  • PeptART Bioscience. "Pseudoproline Building Blocks Amino Acid Derivatives." Available at:[Link]

  • NextSDS. "Fmoc-Alg(Z)2-OH Chemical Substance Information." Available at:[Link]

Safety Operating Guide

Fmoc-Alg(Z)2-OH proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Operational Guide: Fmoc-Alg(Z)2-OH Disposal and Chemical Safety

As researchers and drug development professionals, we frequently utilize complex non-natural amino acids like Fmoc-Alg(Z)2-OH (Fmoc-L-2-amino-3-guanidinopropionic acid, bis-Z protected) to introduce modified arginine homologues into peptide sequences. While the synthetic utility of this building block is immense, its dual-protected nature introduces specific logistical challenges for waste management and laboratory safety.

Proper disposal is not merely a regulatory checkbox; it is a critical operational safeguard. This guide provides field-proven, self-validating protocols to manage Fmoc-Alg(Z)2-OH waste, preventing cross-contamination, dangerous exothermic reactions, and environmental toxicity.

Mechanistic Hazard Profiling & Causality

To safely dispose of Fmoc-Alg(Z)2-OH, we must first understand the chemical behavior of its protecting groups [1].

  • The Fmoc Group : The alpha-amine is protected by a base-labile fluorenylmethyloxycarbonyl (Fmoc) group. In basic waste streams (e.g., those containing piperidine), Fmoc is cleaved to form dibenzofulvene. If not properly sequestered, dibenzofulvene can polymerize or react with nucleophiles, creating viscous sludges that clog waste lines [2].

  • The Z Groups : The highly basic beta-guanidino moiety is protected by two acid-labile benzyloxycarbonyl (Z) groups. In strong acid waste streams (e.g., trifluoroacetic acid), these groups cleave to generate benzyl cations—highly reactive alkylating agents that require chemical scavengers to neutralize.

Because of these divergent degradation pathways, segregation of waste streams is the absolute most critical step in Fmoc-Alg(Z)2-OH disposal [3].

Quantitative Physicochemical Data

The following physical properties directly dictate our logistical approach to packaging and incineration:

PropertyValueRelevance to Disposal Logistics
Chemical Name Fmoc-Alg(Z)2-OHIdentifies functional groups dictating chemical compatibility.
CAS Number 2044703-23-1Mandatory identifier for regulatory hazardous waste manifests.
Molecular Weight ~636.67 g/mol High mass indicates a high organic carbon load for incineration.
Physical State Solid (Powder)Determines initial segregation into solid vs. liquid waste streams.
Solubility Soluble in DMF, NMP, DCMDictates the solvent matrix present in liquid SPPS waste effluents.

Operational Disposal Workflow

G start Fmoc-Alg(Z)2-OH Waste Generation solid Solid Waste (Powder, Resins) start->solid liquid Liquid Waste (SPPS Effluent) start->liquid solid_pack Seal in Leak-Proof HDPE Containers solid->solid_pack liquid_seg Segregate: Acidic vs Basic Streams liquid->liquid_seg label_solid Label: Solid Organic Nitrogenous Waste solid_pack->label_solid label_liquid Label: Toxic/Flammable Solvent Waste liquid_seg->label_liquid incineration High-Temperature Incineration label_solid->incineration label_liquid->incineration

Workflow for the segregation, packaging, and disposal of Fmoc-Alg(Z)2-OH solid and liquid waste.

Self-Validating Disposal Protocols

Protocol A: Solid Waste Management (Unused or Expired Reagent)

This protocol applies to bulk powder, contaminated weighing paper, and spent solid-phase peptide synthesis (SPPS) resins.

  • Preparation and PPE : Conduct all sweeping and transfer operations within a certified chemical fume hood to prevent inhalation of fine particulate matter [2]. Don nitrile gloves, safety goggles, and a lab coat.

  • Validation of Containment : Inspect a high-density polyethylene (HDPE) waste container to ensure it is completely dry. Causality: Introducing Fmoc-Alg(Z)2-OH powder into a wet container can initiate slow, unintended hydrolysis of the protecting groups, leading to pressure buildup via off-gassing.

  • Collection : Sweep up the expired powder using a static-free brush. Transfer the powder and any contaminated consumables into the validated HDPE container. Do not dissolve the solid waste in solvents for disposal; doing so unnecessarily increases the volume and hazard class of your liquid waste.

  • Labeling : Affix a compliant hazardous waste label reading: "Hazardous Solid Waste - Organic Nitrogenous Compounds (CAS 2044703-23-1)" [1]. Mark the container as "Toxic/Combustible".

  • Final Routing : Transfer to the facility's designated chemical waste accumulation area for high-temperature incineration by a certified EHS contractor.

Protocol B: Liquid SPPS Effluent Management

When Fmoc-Alg(Z)2-OH is utilized in SPPS, the resulting waste is a complex matrix of solvents (DMF/NMP), coupling reagents, and deprotection bases [3].

  • Stream Segregation (Critical Step) : Separate your SPPS waste into distinct carboys: Halogenated, Non-Halogenated Basic, and Non-Halogenated Acidic.

  • Handling Deprotection Effluent : Collect piperidine/DMF waste (containing the cleaved Fmoc dibenzofulvene adducts) in the Non-Halogenated Basic carboy. Causality: Keeping dibenzofulvene in a basic, dilute DMF solution prevents the unwanted polymerization reactions that occur when it concentrates.

  • Handling Cleavage Effluent : Collect trifluoroacetic acid (TFA) cleavage waste (containing cleaved Z-groups) in the Non-Halogenated Acidic carboy. Causality: Mixing this highly acidic stream with the basic deprotection stream will cause a violent, exothermic neutralization reaction that can melt or overpressurize sealed carboys.

  • Self-Validating Compatibility Test : Before adding any unknown SPPS effluent to a bulk waste carboy, perform a micro-scale compatibility test. Mix 1 mL of the effluent with 1 mL of the carboy contents in a glass vial inside a fume hood. Monitor for 5 minutes for heat generation, phase separation, or gas evolution. If stable, proceed with the bulk transfer.

  • Final Routing : Store all carboys in secondary containment spill trays. Clearly list all constituents on the waste label (e.g., "DMF 80%, Piperidine 20%, Fmoc-Amino Acid Byproducts") and schedule pickup for incineration.

References

  • Fmoc-D-Alg(Z)2-OH — Chemical Substance Information - NextSDS. NextSDS.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMI7OVLvm0-0qbfTft2umHLor_cOTvvvxpnnRyjkIpLOTqEQ7nZhf1Ot7GyhWeAYV3evQPiA4jURcEn2TBjsRTKFQxxBM9YFYj53fSrFyzdVUmsrwo6PbnJDcaqRx2Wd-UWXxaQ4eRm9UneYSafgiHbZPrNfJHwL8=]
  • Fmoc-Phe-OH | 35661-40-6 - Benchchem. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHIgXjfOZw1vcq0SLjv1th8QSETQJjJNMH8vRKvlpao-n9PoaQkceLqoPCQQULJQr4RXGMGq_F_bEAETlXJJ1E-WP-S5Wdq9ZfrQUy-bw3stnqmdD38bf6lEdtGVEcnNsevsqc=]
  • Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them - PMC. National Institutes of Health (NIH).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF37Ocil8o80SeAfPHDDNy_Yr350wi6VwrJLkUioq86OsIXtzL1k3o7XvIgByA2di0lC8fpL1_S49r5ZrAgyuuR95FLvGDClDjPod1M8e8hAbHrVgZ9miW0eJHfH3ixrXyOTQCEIYuSM6vq1FM=]

Personal protective equipment for handling Fmoc-Alg(Z)2-OH

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide for Handling Fmoc-Alg(Z)2-OH in Solid-Phase Peptide Synthesis

Executive Summary & Chemical Profile

Fmoc-Alg(Z)2-OH (CAS: 2044703-23-1) is a heavily protected, specialized unnatural amino acid derivative utilized in advanced solid-phase peptide synthesis (SPPS)[1]. The presence of the 9-fluorenylmethoxycarbonyl (Fmoc) group for α-amino protection and dual benzyloxycarbonyl (Z) groups for side-chain protection makes this compound highly lipophilic and stable under standard storage conditions. However, handling this fine powder presents distinct inhalation and contact hazards. Furthermore, its operational lifecycle requires dissolution in hazardous polar aprotic solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)[2], necessitating a rigorous, integrated approach to Personal Protective Equipment (PPE) and environmental controls.

Hazard Assessment & Toxicological Profile

While specific toxicological data for Fmoc-Alg(Z)2-OH is limited, structurally analogous di-Z protected Fmoc amino acids (e.g., Fmoc-Arg(Z)2-OH) are classified under GHS as harmful if swallowed (H302), harmful in contact with skin (H312), and harmful if inhaled (H332)[3].

  • Inhalation Risk: As a lyophilized or finely milled powder, aerosolization during weighing is the primary exposure route. Inhalation can cause acute respiratory tract irritation.

  • Dermal/Ocular Risk: The lipophilic nature of the Fmoc and Z protecting groups enhances skin penetration potential, especially when the powder is accidentally dissolved into the skin via transdermal carriers like DMF or DMSO[2].

  • Causality of PPE Selection: Standard latex gloves offer zero protection against SPPS solvents. Therefore, PPE must be selected not just for the dry powder, but for the solvated state of the chemical during the coupling phase.

Personal Protective Equipment (PPE) Matrix

To establish a self-validating safety system, PPE must be verified before any handling occurs. The following table summarizes the quantitative and qualitative requirements for handling Fmoc-Alg(Z)2-OH.

PPE CategorySpecificationPrimary Function & CausalityReplacement Frequency
Hand Protection Double-layered Nitrile (≥0.11 mm thickness)Prevents dermal exposure to powder and provides temporary resistance to DMF/NMP splashes.Immediately upon contamination or every 2 hours of continuous solvent work.
Eye Protection ANSI Z87.1 Chemical Splash GogglesProtects against micro-particulate aerosolization and solvent splashes during dissolution.Inspect daily; replace if scratched or fogged.
Body Protection Flame-resistant (FR) or standard cotton lab coat with knit cuffsPrevents accumulation of static-charged powder on personal clothing.Wash weekly or immediately after a known spill.
Respiratory N95/FFP2 Mask (if handled outside hood)Filters fine chemical dust. Note: Primary control must be the fume hood.Single-use; discard after operational session.

Operational Workflow & Handling Protocols

The following step-by-step methodology ensures technical accuracy and minimizes exposure during the preparation of Fmoc-Alg(Z)2-OH for SPPS.

Step 1: Environmental Preparation & Static Control

  • Action: Ensure the chemical fume hood has a verified face velocity of 80–100 feet per minute (fpm). Wipe down the balance and spatulas with an anti-static cloth.

  • Causality: Fmoc-protected amino acids are highly prone to static charge buildup. A proper draft ensures that any aerosolized particulates are drawn away from the operator's breathing zone, while static control prevents the powder from repelling off the spatula and contaminating the workspace[3].

Step 2: Weighing and Transfer

  • Action: Don double nitrile gloves. Tare the anti-static weigh boat. Use a stainless-steel micro-spatula to transfer the Fmoc-Alg(Z)2-OH powder.

  • Causality: Stainless steel minimizes static cling compared to plastic spatulas, ensuring accurate stoichiometric weighing (critical for preventing deletion sequences in SPPS) and reducing the risk of hazardous powder scattering.

Step 3: Dissolution and Activation

  • Action: Transfer the powder to a sealed glass vial. Inside the fume hood, add the coupling solvent (e.g., DMF, NMP, or greener alternatives like N-butylpyrrolidinone (NBP)[4]). Add coupling reagents (e.g., DIC/Oxyma) only when ready for the reactor.

  • Causality: Fmoc-Alg(Z)2-OH must be fully solubilized before activation to prevent epimerization and ensure efficient coupling. Sealing the vial prevents toxic solvent vapor escape and protects the hygroscopic coupling reagents from atmospheric moisture.

Step 4: Reactor Introduction

  • Action: Transfer the solvated amino acid to the automated peptide synthesizer or manual SPPS reaction vessel using a chemically resistant positive-displacement pipette or gastight syringe.

G A Receiving & Storage (2-8°C, Desiccated) B PPE Verification (Nitrile, Goggles, Coat) A->B C Weighing Station (Fume Hood / Enclosure) B->C D Dissolution (DMF / NMP / NBP) C->D E SPPS Reactor (Coupling Phase) D->E F Waste Segregation (Solid vs. Solvent Waste) E->F

Fmoc-Alg(Z)2-OH Handling and Exposure Control Pathway.

Waste Disposal & Environmental Compliance

The disposal of Fmoc-Alg(Z)2-OH and its associated byproducts must strictly adhere to environmental regulations, as peptide synthesis generates significant chemical waste[5].

  • Solid Waste: Empty vials, contaminated weigh boats, and used spatulas must be collected in a designated, puncture-resistant "Hazardous Solid Waste" container. Do not dispose of Fmoc-amino acid powders in regular trash due to environmental toxicity concerns.

  • Solvent Waste: Post-coupling washes containing unreacted Fmoc-Alg(Z)2-OH, cleaved Fmoc byproducts (dibenzofulvene adducts), and solvents (DMF/piperidine) must be collected in a dedicated "Non-Halogenated Organic Waste" carboy[2][5]. If dichloromethane (DCM) is used in the washing steps, the waste must be strictly segregated into a "Halogenated Organic Waste" container to prevent explosive cross-reactions and comply with incineration protocols.

References

  • 2044703-23-1 | Fmoc-Alg(Z)2-OH | Next Peptide. Next Peptide. Available at:[Link]

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? MDPI. Available at:[Link]

  • Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. PMC - National Institutes of Health. Available at:[Link]

Sources

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